Product packaging for Reactive yellow 17(Cat. No.:CAS No. 20317-19-5)

Reactive yellow 17

Cat. No.: B1585502
CAS No.: 20317-19-5
M. Wt: 682.8 g/mol
InChI Key: LQIMMPDNWRQSCT-UHFFFAOYSA-L
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Description

Significance of Reactive Dyes in Industrial Effluents

Reactive dyes are a major component of industrial wastewater, especially from the textile sector, which is the largest consumer of synthetic dyes. iwaponline.combath.ac.ukpisrt.org During the dyeing process, a significant portion of these dyes—estimated at 10–15%—does not bind to the fibers and is discharged into the effluent. iwaponline.comnih.gov

The release of reactive dyes like RY17 into water bodies poses a substantial environmental threat. researchgate.net These dyes are generally characterized as persistent, toxic, and potentially carcinogenic, presenting risks to both aquatic ecosystems and human health. iwaponline.comresearchgate.net

The primary challenges associated with reactive dye pollution include:

Persistence and Low Biodegradability: Dyes often have complex aromatic structures that make them stable and resistant to conventional biological wastewater treatment methods. hilarispublisher.comnih.govatlantis-press.com

Water Contamination: Due to their high solubility, reactive dyes remain dissolved in water, making them difficult to remove through precipitation. iwaponline.com Even at very low concentrations, their color is highly visible, which is aesthetically undesirable. hilarispublisher.com

Impact on Aquatic Life: The presence of dyes in water bodies reduces light penetration, which in turn inhibits the photosynthetic activity of aquatic plants and microalgae, disrupting the entire aquatic food chain. iwaponline.comdergipark.org.tr The discharge of these effluents can also lead to issues like eutrophication and turbidity. iwaponline.com

Toxicity: Untreated dye effluents can be toxic to aquatic organisms and may bioaccumulate in the environment. iwaponline.com Some azo dyes have been linked to carcinogenic effects, raising concerns about their presence in water systems. ontosight.aihilarispublisher.com The wastewater often contains high levels of Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD), indicating significant organic pollution. iwaponline.comnih.gov

The problem of dye pollution is global in scale. The textile industry is a primary source, accounting for an estimated 17-20% of total industrial water pollution. frontiersin.orgresearchgate.net Annually, it is estimated that around 280,000 to 300,000 tons of synthetic dyes are discharged into wastewater treatment systems worldwide. iwaponline.comfrontiersin.orgmdpi.comcore.ac.uk The textile industry generates vast quantities of wastewater; for example, it is estimated to produce about 70 billion tons of dye-containing wastewater annually. bath.ac.uk In developing countries, where many textile and dyeing factories are located, wastewater is often poorly treated before discharge. iwaponline.com For instance, China, India, and Bangladesh are reported to collectively discharge approximately 3.5 billion tons of textile wastewater each year. bath.ac.uk

Environmental Impact and Pollution Challenges

Research Imperatives for Reactive Yellow 17

The significant environmental impact of this compound has made it a subject of focused scientific research. The primary goal is to develop effective and efficient methods for its removal from industrial effluents.

Current research into the degradation and removal of this compound explores a variety of physical, chemical, and biological methods. Advanced Oxidation Processes (AOPs), which utilize highly reactive radicals to break down complex organic molecules, are a particularly promising area of investigation. atlantis-press.comtandfonline.com

Key research directions include:

Advanced Oxidation Processes (AOPs): These are considered highly effective for treating dye wastewater because they can completely mineralize organic pollutants into harmless substances like CO2 and H2O. atlantis-press.comelsevier.es

Photocatalysis: Studies have successfully used titanium dioxide (TiO₂) as a photocatalyst under UV irradiation to degrade RY17. tandfonline.comnih.govtandfonline.com Research shows that 90% of an initial RY17 concentration can be removed after 5 hours of irradiation, with complete decolorization in 6 hours. tandfonline.comtandfonline.com The process can be enhanced by adding agents like hydrogen peroxide or persulphate ions. nih.govtandfonline.com

Ozonation: The use of ozone (O₃) has been shown to be effective for the decolorization and degradation of RY17. dergipark.org.tr Studies indicate that the process is highly dependent on pH, with basic conditions (pH 12) leading to remarkable decolorization and a 78.58% reduction in COD. dergipark.org.trresearchgate.net

Activated Peroxydisulfate (B1198043): The combination of peroxydisulfate (S₂O₈²⁻) activated by UV light and iron ions (Fe²⁺) has achieved a 95.4% removal of RY17 within 20 minutes under optimal conditions. elsevier.es

Adsorption: This method involves using porous materials to bind dye molecules from the water.

Activated Carbon: Activated carbon prepared from sources like Euterpe oleracea (açaí) stone has demonstrated high adsorption capacity, removing up to 99.9% of RY17 at a concentration of 50 mg/L. rsdjournal.org

Bio-adsorbents: Materials such as activated bone char have also been tested, showing a removal efficiency of over 91% at an acidic pH of 2. iwaponline.com

Interactive Table 1: Research Findings on this compound Degradation You can filter and sort this table.

Treatment MethodKey Parameters/ActivatorsReported Efficiency/Key FindingSource(s)
Photocatalysis TiO₂, UV light90% removal in 5 hours; complete decolorization in 6 hours. Follows pseudo-first-order kinetics. tandfonline.comnih.govtandfonline.com
Photocatalysis TiO₂, Cement binder, SunlightEffective, cost-effective method for low concentrations. Rate increased by H₂O₂ and K₂S₂O₈. semanticscholar.org
Ozonation Semi-batch bubble column78.58% COD reduction. Decolorization is most effective at pH 12, occurring in 12 minutes. dergipark.org.trresearchgate.net
Peroxydisulfate AOP S₂O₈²⁻, Fe²⁺, UV light95.4% removal within 20 minutes at optimal conditions (pH 3). elsevier.eselsevier.es
Adsorption Activated Carbon (from Euterpe oleracea)99.9% removal at 50 mg/L concentration. Adsorption is favorable at pH 2. rsdjournal.org
Adsorption Activated Bone Char91.92% removal efficiency at pH 2. iwaponline.com

Despite significant progress, several knowledge gaps remain in the research on this compound and other reactive dyes.

Industrial Scalability and Cost: Many promising treatment methods have only been demonstrated on a laboratory scale. atlantis-press.com There is a critical need for further research into scaling these technologies for industrial applications in a cost-effective manner. semanticscholar.org

Degradation Byproducts: While many studies focus on decolorization and the removal of the parent dye molecule, less is known about the intermediate compounds formed during degradation. Further investigation is required to identify these byproducts and assess their potential toxicity to ensure that the treatment process leads to complete mineralization into non-toxic end products.

Hybrid Processes: Existing methods often have limitations when used alone. researchgate.net There is growing interest in hybrid or combined treatment processes (e.g., combining AOPs with biological treatments), but this area requires more systematic investigation to optimize performance and efficiency. researchgate.netmdpi.com

Specific Focus on Reactive Dyes: Some reviews note a tendency in the literature to focus on general "textile wastewater" rather than the specific challenges posed by different classes of dyes, such as reactive dyes. iwaponline.com More targeted research could lead to more efficient and tailored treatment solutions.

Reaction Mechanisms: For some treatment processes, particularly newer ones, the precise chemical reaction mechanisms are not yet fully understood. ufrn.br A deeper understanding of these mechanisms could allow for better process optimization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20K2N4O12S3 B1585502 Reactive yellow 17 CAS No. 20317-19-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dipotassium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O12S3.2K/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIMMPDNWRQSCT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20K2N4O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20317-19-5
Record name Reactive Yellow 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020317195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[4-[2-[2,5-dimethoxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-, potassium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Environmental Fate and Persistence of Reactive Yellow 17

Aquatic Environmental Behavior and Stability

Reactive Yellow 17, as a member of the azo dye class, exhibits significant persistence in aquatic environments. Azo dyes are known for being recalcitrant to conventional aerobic biological treatment methods. cdnsciencepub.com Their complex chemical structures and synthetic origin make them resistant to microbial degradation. walshmedicalmedia.com The presence of such dyes in water bodies can lead to a reduction in light transmittance, which in turn inhibits the photosynthetic activity of aquatic plants. ijrrjournal.comnih.gov

Studies on reactive dyes indicate they can remain in the environment for extended periods. For instance, the half-life of a similar dye, Reactive Blue 19, is estimated to be 46 years at a pH of 7 and a temperature of 25°C. scispace.com While specific long-term persistence data for this compound is limited, information on structural analogues suggests a high degree of stability. A closely related compound, Reactive Yellow 176, was classified as 'Not Readily Biodegradable' in a Manometric Respirometry Test, which points to its likely persistence in the environment. europa.eu

The environmental recalcitrance of this compound is attributed to several factors inherent to its molecular structure as an azo dye. Azo dyes are xenobiotic compounds, meaning they are foreign to biological systems, which contributes to their resistance to biodegradation. walshmedicalmedia.com The stability of the azo bond (–N=N–) under aerobic conditions is a primary reason for their persistence. walshmedicalmedia.com

Furthermore, the high water solubility of reactive dyes, a desirable property for the dyeing process, facilitates their dispersal in aquatic ecosystems. iwaponline.com The presence of sulfonic acid groups in the dye molecule, which enhance solubility, also tends to limit its adsorption onto sludge and biomass in conventional wastewater treatment plants, allowing it to pass through into receiving waters. scispace.com The complex aromatic structures are difficult for microbial enzymes to attack and break down, leading to their accumulation in the environment. walshmedicalmedia.comijrrjournal.com

Assessment of Persistence in Aqueous Systems

Abiotic Transformation Pathways

Hydrolysis is a significant abiotic degradation pathway for this compound, which is a vinyl sulfone-type reactive dye. The key functional group involved is the sulfatoethylsulfone moiety (–SO₂CH₂CH₂OSO₃⁻). Under alkaline conditions, this group undergoes an elimination reaction to form the highly reactive vinyl sulfone group (–SO₂CH=CH₂). europa.eu This vinyl sulfone form is what typically reacts with textile fibers. However, it also readily reacts with water in a competing hydrolysis reaction.

The rate of hydrolysis is highly dependent on pH and temperature. europa.eu In acidic conditions, the dye is relatively stable. As the pH increases, the rate of hydrolysis accelerates significantly. Data for the structurally analogous Reactive Yellow 176 Ester demonstrates this pH dependency. europa.eu

Table 1: Hydrolytic Stability of a Structural Analogue (Reactive Yellow 176 Ester) at 25°C

pH Half-Life Stability
4 > 1 year Hydrolytically stable
7 18.9 days Moderately stable

This interactive table summarizes the hydrolysis half-life data for a structural analogue of this compound, illustrating the effect of pH on its stability.

The primary metabolites formed through the hydrolysis of vinyl sulfone dyes are the vinyl sulfone itself and its subsequent addition product with water, 2-hydroxyethylsulfone. europa.eu

Direct photolysis, or degradation by natural sunlight in water without a catalyst, is not considered a significant removal pathway for this compound. europa.eutandfonline.comtandfonline.com However, the dye can be effectively degraded through heterogeneous photocatalysis, a process that uses a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (such as UV radiation or sunlight). tandfonline.comresearchgate.netsemanticscholar.org

In this process, the catalyst absorbs light energy, generating highly reactive oxygen species, primarily hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the complex dye molecule into simpler, less harmful substances. walshmedicalmedia.comtandfonline.com Studies have shown that the photocatalytic degradation of this compound can achieve high efficiency in both decolorization and mineralization (the complete breakdown into inorganic compounds). tandfonline.comnih.gov The process typically follows pseudo-first-order kinetics, with the rate being influenced by factors such as the initial dye concentration, catalyst loading, and the presence of other oxidizing agents. tandfonline.comtandfonline.comnih.gov The complete mineralization of this compound through photocatalysis has been shown to yield carbon dioxide (CO₂), sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and ammonium (B1175870) (NH₄⁺) ions. tandfonline.comtandfonline.comnih.gov

Table 2: Research Findings on Photocatalytic Degradation of this compound

Parameter Catalyst/Conditions Finding Citation
Removal Efficiency TiO₂ / UV Irradiation 90% removal of initial concentration after 5 hours. tandfonline.comtandfonline.com
Kinetics TiO₂ / UV Irradiation Follows pseudo-first-order kinetics. tandfonline.comtandfonline.comnih.gov
Mineralization Products TiO₂ / UV Irradiation CO₂, SO₄²⁻, NO₃⁻, NH₄⁺ tandfonline.comtandfonline.comnih.gov
Direct Photolysis UV Irradiation (no TiO₂) Negligible decrease in concentration. tandfonline.comtandfonline.com

This interactive table presents key findings from studies on the photocatalytic degradation of this compound.

Hydrolytic Degradation Mechanisms and Metabolite Identification

Interactions with Environmental Compartments

Once released into the environment, this compound is expected to primarily remain in the water column due to its high water solubility. canada.ca However, interactions with solid environmental matrices like soil and sediment can occur. The primary mechanism for this partitioning is typically electrostatic interaction or adsorption. canada.ca

The extent of adsorption is influenced by several factors. A high degree of sulfonation, which is common in reactive dyes to ensure solubility, generally reduces the potential for adsorption onto surfaces like sludge or sediment. scispace.commst.dk Conversely, factors such as increased molecular size or higher water salinity can favor sorption. mst.dk There is some conflicting information regarding the adsorption potential of similar dyes. For example, one safety summary for Reactive Yellow 217 suggests it has no adsorption potential on soil and sediment, while general information on azo dyes indicates they can partition to suspended solids. canada.cacloudfront.net This suggests that the specific structure of the dye plays a crucial role in its environmental partitioning behavior.

Adsorption Characteristics in Soil and Sediment Matrices

Reactive dyes are ionic in nature and are expected to adsorb to soil and sediment primarily through ion-exchange processes. mst.dk Despite their typically low predicted Koc values, which would suggest low adsorption to organic carbon, their anionic character, resulting from one or more sulfonate groups (—SO3Na), facilitates interaction with charged sites in the soil matrix. mst.dkeuropa.eu

Several environmental factors significantly influence the adsorption of anionic dyes:

pH: The pH of the soil and water matrix is a critical factor. For anionic dyes, adsorption tends to be lower at higher pH values due to increased repulsion between the negatively charged dye molecules and the increasingly negative charge of soil surfaces (like clay and organic matter). copernicus.org Conversely, under more acidic conditions, adsorption may increase.

Clay and Organic Matter Content: The composition of the soil and sediment plays a crucial role. Adsorption of anionic dyes has been shown to increase with higher clay content due to a greater number of available sorption sites on the mineral surfaces. copernicus.org The role of organic matter is more complex; while it provides sorption sites, its effect can vary depending on the specific dye and environmental conditions. copernicus.org

Ionic Strength: The concentration of other ions in the solution can also affect adsorption by competing for binding sites.

Research on other reactive dyes has shown that the process is complex and involves multiple phases, including transport within the solution and diffusion into the adsorbent material. nih.gov

Influencing FactorEffect on Adsorption of Anionic DyesSource
pHAdsorption generally decreases as pH increases due to electrostatic repulsion. copernicus.org
Clay ContentAdsorption generally increases with higher clay content due to more available sorption sites. copernicus.org
Organic MatterThe effect is complex and can either increase or decrease adsorption depending on conditions. copernicus.org
Ionic NatureAdsorption occurs via ion-exchange processes due to the dye's anionic sulfonate groups. mst.dk

Mobility and Transport in Aquatic and Soil Systems

The mobility of this compound in the environment is largely dictated by its high water solubility and its persistence against degradation. iwaponline.commst.dk As an anionic dye, it is readily soluble in water, which facilitates its transport through soil profiles and into groundwater and surface water systems. iwaponline.comeuropa.eu

The form of the dye entering the environment is typically the hydrolyzed derivative. mst.dk During the dyeing process, the reactive group of the dye either forms a covalent bond with the textile fiber or reacts with water (hydrolysis). The resulting hydrolyzed dye is no longer reactive but remains colored and highly soluble. mst.dkeuropa.eu For vinyl sulfone dyes like this compound, this hydrolysis occurs rapidly, especially under the alkaline conditions (pH 10-11) and high temperatures (around 60°C) of the dye bath. europa.eu

Key characteristics influencing the mobility and transport of this compound include:

High Water Solubility: Reactive dyes are designed to be water-soluble for ease of application. iwaponline.com This property is a primary driver of their high mobility in aquatic environments.

Low Soil Organic Carbon-Water Partitioning Coefficient (Koc): Ionic azo dyes generally have low Koc values, indicating a low tendency to adsorb to organic matter in soil and sediment. mst.dk This contributes to their potential for high to moderate mobility. mst.dk

Low Volatility: Azo dyes generally have very low vapor pressures, meaning they are not expected to volatilize from water or soil surfaces. mst.dk

Persistence: Azo dyes are known for their stability, a desired trait for their industrial application. ijrrjournal.com This stability, however, translates to environmental persistence. They are generally resistant to aerobic biodegradation because the electron-withdrawing character of the azo group makes them less susceptible to oxidative breakdown. mst.dk Furthermore, photolysis is not considered a significant degradation pathway for most azo dyes. mst.dk The detection of reactive dyes in water, sediment, and aquatic life underscores their persistence and mobility in the environment. iwaponline.com

PropertyCharacteristic for Reactive DyesImplication for Mobility & TransportSource
Water SolubilityHighHigh potential for transport in aquatic systems and leaching through soil. iwaponline.commst.dk
Adsorption (Koc)Generally low, but ion-exchange is a factor.High to moderate mobility expected in soil. mst.dk
BiodegradationGenerally resistant to aerobic degradation.Increases persistence and potential for long-range transport. mst.dkijrrjournal.com
Volatility (Vapor Pressure)Very lowTransport is primarily through water, not air. mst.dk
HydrolysisThe discharged form is the hydrolyzed, non-reactive dye.The mobile form is stable, colored, and highly soluble. mst.dkeuropa.eu

Advanced Remediation Technologies for Reactive Yellow 17 Contamination

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can non-selectively oxidize a broad range of organic compounds, leading to their degradation and mineralization.

Peroxydisulfate (B1198043) Activation Systems

Peroxydisulfate (S₂O₈²⁻), a strong oxidant, can be activated by various methods, including ultraviolet (UV) radiation and transition metal ions, to generate potent sulfate radicals (SO₄•⁻). These radicals are highly effective in breaking down complex organic molecules like RY17.

The combination of UV light and peroxydisulfate (PDS) creates a powerful oxidative system for the degradation of organic dyes. In the case of Reactive Yellow 17, the UV/S₂O₈²⁻ process has demonstrated significant efficacy. Studies have shown that under optimal conditions, this system can achieve an 81.0% degradation of a 10 mg/L solution of RY17 within just 20 minutes of reaction time. elsevier.eselsevier.es The efficiency of the degradation process is influenced by the concentration of peroxydisulfate; research indicates that increasing the PDS concentration from 0.1 to 2 mM enhances the degradation of RY17. elsevier.es The UV irradiation activates the peroxydisulfate, leading to the formation of sulfate radicals, which are the primary species responsible for the dye's decomposition. elsevier.esresearchgate.net

Table 1: Effect of Peroxydisulfate Concentration on RY17 Degradation by UV/S₂O₈²⁻

Peroxydisulfate (S₂O₈²⁻) Conc. (mM)Degradation Efficiency (%)Reference
0.1Increases with concentration elsevier.es
1.081.0 (in 20 min) elsevier.eselsevier.es
2.0Increases with concentration elsevier.es

Ferrous ions (Fe²⁺) are effective and non-toxic catalysts for activating peroxydisulfate, initiating the generation of sulfate radicals. elsevier.es Research has demonstrated that the Fe²⁺/S₂O₈²⁻ system can remove 63.3% of this compound from an aqueous solution within 20 minutes. elsevier.esresearchgate.net The optimal conditions for this process were identified as a pH of 3, a ferrous ion concentration of 0.05 mM, and a peroxydisulfate concentration of 1 mM. elsevier.eselsevier.es The discoloration of the dye solution was observed to increase significantly when the Fe²⁺ concentration was raised from 0.005 mM to the optimal 0.05 mM. elsevier.es However, an excess of ferrous ions can have a scavenging effect on the sulfate radicals, which could reduce the degradation efficiency. elsevier.es

Table 2: Research Findings for Fe²⁺-Activated Peroxydisulfate Oxidation of RY17

ParameterOptimal ValueDegradation Efficiency (in 20 min)Reference
pH363.3% elsevier.eselsevier.es
[Fe²⁺]0.05 mM63.3% elsevier.eselsevier.es
[S₂O₈²⁻]1 mM63.3% elsevier.eselsevier.es
Reaction Time20 min63.3% elsevier.esresearchgate.net

A synergistic effect is observed when UV radiation and iron ions are used in combination to activate peroxydisulfate. This combined S₂O₈²⁻/Fe²⁺/UV system has proven to be the most potent among the peroxydisulfate-based methods for RY17 degradation. Experimental results show a remarkable 95.4% removal of the dye in just 20 minutes under optimal conditions ([RY17] = 10 mg/L, [Fe²⁺] = 0.05 mM, [S₂O₈²⁻] = 1 mM, pH = 3). elsevier.esresearchgate.net The degradation efficiency follows the order: S₂O₈²⁻/Fe²⁺/UV > S₂O₈²⁻/UV > S₂O₈²⁻/Fe²⁺. elsevier.eselsevier.es This enhanced performance is attributed to the dual activation pathways of peroxydisulfate by both UV light and ferrous ions, leading to a higher production rate of sulfate radicals. elsevier.es

Table 3: Comparative Degradation of RY17 by Different Peroxydisulfate Systems

ProcessDegradation Efficiency (in 20 min)Reference
S₂O₈²⁻/Fe²⁺63.3% elsevier.eselsevier.es
S₂O₈²⁻/UV81.0% elsevier.eselsevier.es
S₂O₈²⁻/Fe²⁺/UV95.4% elsevier.eselsevier.es
Iron Ion-Activated Peroxydisulfate Oxidation

Fenton and Fenton-like Processes

The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst, typically ferrous ions (Fe²⁺), to generate highly oxidative hydroxyl radicals (•OH). This process is a well-established AOP for treating various industrial wastewaters.

The classical homogeneous Fenton process (Fe²⁺/H₂O₂) has been studied for the decolorization of this compound. Research has shown that this method can achieve up to 90% decolorization efficiency. researchgate.net The optimal operational parameters for this process were found to be a hydrogen peroxide concentration of 0.1 mM, a ferrous ion concentration of 0.01 mM, and an initial dye concentration of 10 mg/L, with a reaction time of 3 hours. researchgate.net The degradation of RY17 in this system is primarily due to the formation of hydroxyl radicals via the reaction between Fe²⁺ and H₂O₂. researchgate.net Compared to peroxydisulfate-based systems, the Fenton process required a significantly longer reaction time to achieve a comparable level of degradation. researchgate.net

Table 4: Optimal Conditions for Homogeneous Fenton Oxidation of RY17

ParameterOptimal ValueDecolorization EfficiencyReaction TimeReference
[H₂O₂]0.1 mM90%3 hours researchgate.net
[Fe²⁺]0.01 mM90%3 hours researchgate.net
[RY17]10 mg/L90%3 hours researchgate.net
pH3Not specified in this result3 hours researchgate.net
Photo-Fenton Degradation Pathways

The Photo-Fenton process enhances the traditional Fenton reaction through the use of ultraviolet (UV) radiation. The degradation of this compound via the Photo-Fenton process involves a series of reactions initiated by the generation of hydroxyl radicals (•OH) from the reaction between hydrogen peroxide (H2O2) and ferrous ions (Fe2+). researchgate.netnih.gov The application of UV light significantly accelerates the degradation rate by facilitating the regeneration of Fe2+ from ferric ions (Fe3+), a crucial step for the catalytic cycle. researchgate.net This photoreduction of Fe(III) complexes also contributes to the destruction of low molecular weight organic acid by-products that may form during the degradation process. researchgate.net

The degradation pathway is initiated by the attack of the highly reactive hydroxyl radicals on the dye molecule. This can lead to the cleavage of the azo bond (-N=N-), which is often responsible for the color of the dye, as well as the oxidation of other parts of the aromatic structure. researchgate.net The process continues through a chain reaction mechanism, leading to the formation of various intermediate products and, ultimately, the mineralization of the dye into carbon dioxide, water, and inorganic ions. nih.govresearchgate.net Studies have shown that under optimal conditions, the Photo-Fenton process can achieve high removal efficiencies for both color and chemical oxygen demand (COD). elsevier.esupc.edu For instance, a study on RY17 degradation showed 89% removal in 20 minutes and 93.08% COD removal after 120 minutes under specific Photo-Fenton conditions. elsevier.es

Process Conditions RY17 Removal COD Removal Reference
Photo-Fenton[Fe2+] = 0.01 mM, [H2O2] = 0.1 mM, pH = 3, Black light (125 W)89% (20 min)93.08% (120 min) elsevier.es
Fenton[Fe2+] = 1.075 mM, [H2O2] = 11.765 mM, pH=3, T=298K-79% (60 min) upc.edu
Photo-Fenton[Fe2+] = 1.075 mM, [H2O2] = 11.765 mM, pH=3, T=298K-92.2% (60 min) upc.edu

This table presents data on the degradation efficiency of Reactive Yellow dyes under different Fenton and Photo-Fenton conditions.

Electro-Fenton Treatment Mechanisms

The Electro-Fenton (EF) process is an electrochemical advanced oxidation method that generates the Fenton's reagent in-situ. dergipark.org.trmdpi.com The mechanism involves the cathodic reduction of oxygen to produce hydrogen peroxide (H2O2) and the simultaneous regeneration of Fe2+ from Fe3+ at the cathode. researchgate.netmdpi.com These electrochemically generated species then react to form hydroxyl radicals, which are the primary oxidants for the degradation of this compound. dergipark.org.trrsc.org

The key reactions in the Electro-Fenton process are the production of H2O2 at the cathode and the catalytic decomposition of H2O2 by Fe2+ to form •OH. researchgate.net The efficiency of the process is influenced by several parameters, including the applied current, initial Fe2+ concentration, and pH, which is optimally maintained in the acidic range to favor the formation of hydroxyl radicals. dergipark.org.trmdpi.com Carbon felt is often used as a cathode material due to its large surface area and efficiency in H2O2 production. researchgate.net The Electro-Fenton method has been shown to be highly effective for the decolorization and mineralization of reactive dyes, achieving complete removal under optimized conditions. researchgate.net

Electrochemical Oxidation Approaches

Electrochemical oxidation is a robust technology for treating wastewater containing persistent organic pollutants like this compound. This method can involve direct oxidation at the anode or indirect oxidation via electrochemically generated mediators. researchgate.net

Anodic Oxidation Processes and Electrode Material Effects

Anodic oxidation relies on the generation of powerful oxidizing agents, primarily hydroxyl radicals, directly on the surface of the anode at high potentials. walshmedicalmedia.comnajah.edu These adsorbed hydroxyl radicals can then react with and degrade organic molecules. The choice of anode material is critical as it significantly influences the efficiency of the process. walshmedicalmedia.comnajah.edu

Dimensionally Stable Anodes (DSAs), such as those based on titanium coated with ruthenium oxide (Ti/RuO2), are known for their high electrocatalytic activity. walshmedicalmedia.comjetir.org These electrodes can facilitate the oxidation of complex organic compounds into simpler fragments. walshmedicalmedia.com Other materials, like gold electrodes, have also been explored and have shown high electrocatalytic activity and chemical stability, performing well under acidic conditions where the formation of hydroxyl radicals is favored. najah.edu The effectiveness of anodic oxidation is also dependent on factors like current density and the pH of the solution. najah.edud-nb.info

Electrode Material Process Conditions Degradation Efficiency Reference
Ti/RuO2Anodic OxidationCurrent Density: 7 A/dm², pH=11High COD reduction and color removal walshmedicalmedia.comjetir.org
GoldAnodic OxidationpH = 391.82% decolorization, 96% COD removal (for Reactive Blue 203) najah.edu
GraphiteElectro-oxidationpH 3.9, 0.11 M NaCl, 18 min99% decolorization, 73% COD removal (for Reactive Yellow 186) bohrium.com

This table summarizes the performance of different electrode materials in the electrochemical oxidation of reactive dyes.

Role of Supporting Electrolytes in Electrochemical Degradation

Supporting electrolytes are essential in electrochemical processes to ensure sufficient conductivity of the wastewater. researchgate.net In the context of dye degradation, the choice of electrolyte can also play a direct role in the oxidation mechanism. Commonly used electrolytes include sodium chloride (NaCl) and sodium sulfate (Na2SO4). researchgate.netwalshmedicalmedia.com

Ozonation Technology

Ozonation is another AOP that utilizes ozone (O3), a strong oxidizing agent, to break down complex organic molecules. It can be a highly effective method for the decolorization and degradation of reactive dyes in textile wastewater. researchgate.netdergipark.org.tr

Direct Ozonation Kinetics

The degradation of this compound by direct ozonation has been shown to follow pseudo-first-order kinetics with respect to the dye concentration. researchgate.netdergipark.org.tr The apparent rate constant of the reaction is influenced by several factors, including the applied ozone dosage, the initial dye concentration, and the pH of the solution. researchgate.netdergipark.org.tr

The rate of dye oxidation increases with a higher ozone dose and at more alkaline pH values. researchgate.netdergipark.org.tr An increase in pH promotes the decomposition of ozone into highly reactive hydroxyl radicals, which accelerates the degradation process. dergipark.org.tr Conversely, the apparent rate constant decreases as the initial dye concentration increases. researchgate.netdergipark.org.tr Studies have demonstrated that under optimal conditions, such as a high pH, complete decolorization of this compound can be achieved in a short period. For example, at pH 12, complete degradation was observed in 12 minutes. researchgate.netdergipark.org.tr

Parameter Effect on Decolorization Rate Reference
Ozone DosageIncreased rate with higher dosage researchgate.netdergipark.org.tr
Initial Dye ConcentrationDecreased apparent rate constant with higher concentration researchgate.netdergipark.org.tr
pHIncreased rate with higher pH (e.g., pH 12) researchgate.netdergipark.org.tr

This table outlines the kinetic effects of various parameters on the direct ozonation of this compound.

Advanced Ozonation Processes (e.g., O3/H2O2)

Ozonation is a well-established AOP for wastewater treatment. Ozone (O3) can degrade pollutants through two primary pathways: direct reaction with the organic molecule or indirect reaction via the decomposition of ozone in water to form highly reactive hydroxyl radicals (•OH). science.goviscientific.org The efficiency of the indirect pathway is significantly enhanced under alkaline conditions and through the addition of hydrogen peroxide (H2O2), a process known as the O3/H2O2 or PEROXONE process. science.govub.edu

In the degradation of this compound, ozonation has proven effective for both decolorization and reduction of the chemical oxygen demand (COD). science.govsci-hub.se The process involves bubbling ozone gas through the dye solution in a reactor. science.gov The rate of degradation is heavily influenced by operational parameters, particularly pH. Studies show that decolorization and COD reduction are more effective under basic conditions. science.gov For instance, at a pH of 12, complete decolorization of an RY17 solution can be achieved in as little as 12 minutes. science.govsci-hub.se This is because the decomposition of ozone into hydroxyl radicals is accelerated at higher pH values. 182.160.97

The kinetics of RY17 ozonation typically follow a pseudo-first-order reaction model. science.govsci-hub.se The apparent rate constant of the reaction increases with higher ozone dosages and higher pH values but decreases as the initial concentration of the dye increases. science.govsci-hub.se While direct ozonation is effective, the combination of ozonation with biological treatment is often recommended, as ozonation can break down the complex dye molecules into smaller, more biodegradable organic fragments, which can then be mineralized by microorganisms. sci-hub.se

Table 1: Effect of pH on the Decolorization of this compound by Ozonation This table is interactive. You can sort and filter the data.

Initial pH Time for Complete Decolorization (minutes) COD Reduction (%) Reference
6.3 >120 ~28.9 science.gov

Ionizing Radiation-Based Oxidation

Ionizing radiation, particularly gamma radiation, is an advanced oxidation technology that can effectively degrade recalcitrant organic pollutants without the need for elevated temperatures or pressures. utm.my The process is based on the radiolysis of water, where high-energy radiation interacts with water molecules to produce a variety of reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and, most importantly for oxidation, hydroxyl radicals (•OH). utm.myjcsp.org.pk These species, especially the hydroxyl radical, are powerful oxidizing agents that attack and break down the complex structures of dye molecules. jcsp.org.pk

The degradation of reactive azo dyes using gamma radiation from sources like Cobalt-60 is a function of the total absorbed dose. jcsp.org.pk As the absorbed dose increases, the concentration of reactive radical species generated from water radiolysis increases, leading to a higher degree of dye degradation and decolorization. jcsp.org.pkresearchgate.net Research on dyes structurally similar to RY17, such as Reactive Yellow 18, shows a direct correlation between the absorbed dose and degradation efficiency. mdpi.com For example, increasing the absorbed dose from 5 kGy to 20 kGy can significantly enhance the removal of the dye from the aqueous solution. mdpi.com The degradation process typically follows pseudo-first-order kinetics with respect to the absorbed dose. utm.my During the degradation, the complex aromatic structure of the dye is broken down into smaller, low-molecular-weight organic acids, which eventually mineralize into CO2 and water. jcsp.org.pkmdpi.com

Studies on various reactive dyes, including Reactive Yellow 18 and Reactive Orange 16, have demonstrated this synergy. utm.mymdpi.com The presence of H2O2 accelerates the decolorization and degradation rates at a given absorbed dose. jcsp.org.pk For Reactive Yellow 18, a 99% degradation rate was achieved at an absorbed dose of 20 kGy in the presence of 0.6 mL of H2O2 at an acidic pH. researchgate.netmdpi.com However, there is an optimal concentration of H2O2; an excessive amount can have a scavenging effect on the hydroxyl radicals, leading to a slower degradation process. utm.my

Table 2: Degradation of Reactive Yellow 18 by Gamma Radiation and H2O2 This table is interactive. You can sort and filter the data.

Absorbed Dose (kGy) H2O2 Addition (mL) pH Degradation Efficiency (%) Reference
20 0 Neutral <90 mdpi.com
20 0.6 3 99 researchgate.netmdpi.com
2.0 0 Neutral 88 utm.myutm.my
Gamma Radiation-Induced Degradation

Photocatalytic Degradation Studies

Heterogeneous photocatalysis is another prominent AOP that utilizes semiconductor materials, most commonly titanium dioxide (TiO2), to degrade organic pollutants under irradiation with a suitable light source, such as UV or solar light. sci-hub.se When TiO2 particles are irradiated with photons of energy equal to or greater than their band gap, electron-hole pairs are generated. uniroma1.it These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which then oxidize the pollutant molecules. uniroma1.it

Titanium dioxide, particularly the anatase form or a mix of anatase and rutile like Degussa P25, is widely used as a photocatalyst for the degradation of this compound due to its high photoactivity, chemical stability, and low cost. science.govsci-hub.se Studies have shown that TiO2 can effectively degrade RY17 under both UV and solar irradiation. science.govuniroma1.it The degradation process results in the decolorization of the solution and the mineralization of the dye into CO2, sulfate, nitrate (B79036), and ammonium (B1175870) ions. mdpi.com The disappearance of the dye generally follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model. utm.mymdpi.com

In a TiO2 slurry reactor, the catalyst is suspended in the contaminated water, creating a large surface area for reaction. The efficiency of this system for degrading this compound depends on several operational parameters that must be optimized.

Catalyst Loading: The rate of degradation initially increases with an increase in TiO2 concentration because of the greater number of available active sites on the catalyst surface. However, beyond an optimal loading, the degradation rate may decrease. This is due to increased turbidity of the solution, which scatters the light and prevents it from penetrating the suspension, as well as the potential for catalyst particle agglomeration, which reduces the effective surface area. researchgate.netCurrent time information in Magadi, KE.

Initial Dye Concentration: The apparent rate constant of the degradation reaction typically decreases as the initial concentration of RY17 increases. mdpi.com At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can inhibit the absorption of photons by the TiO2 particles. Furthermore, the intermediates formed during degradation may compete with the original dye molecules for the limited number of active sites. researchgate.net

pH of the Solution: The pH of the aqueous solution is a critical parameter as it affects the surface charge of the TiO2 particles and the speciation of the dye molecule. The point of zero charge (pzc) for TiO2 is around pH 6.5. At pH values below the pzc, the surface is positively charged, favoring the adsorption of anionic dyes like RY17. Conversely, at pH values above the pzc, the surface is negatively charged. Studies have found that degradation efficiency for RY17 is often highest at around neutral or slightly acidic pH values. utm.my

Table 3: Effect of Operational Parameters on Pseudo-First-Order Rate Constant (k) for TiO2 Photocatalysis of RY17 This table is interactive. You can sort and filter the data.

Parameter Value Apparent Rate Constant (k) Observation Reference
Initial Concentration Low High Rate decreases with increasing concentration utm.mymdpi.com
Initial Concentration High Low Rate decreases with increasing concentration utm.mymdpi.com
Catalyst Loading Low Low Rate increases with loading up to an optimum researchgate.net
Catalyst Loading Optimum High Maximum degradation rate achieved researchgate.net
Catalyst Loading High Decreasing Light scattering and agglomeration reduce efficiency researchgate.net
pH Acidic (e.g., pH 3-5) High Favorable for adsorption of anionic dye utm.my
pH Neutral (e.g., pH ~7) High High efficiency observed

Heterogeneous Photocatalysis with Titanium Dioxide (TiO2)

Development of Immobilized TiO2 Photocatalysts (e.g., with Cement Binders)

The practical application of titanium dioxide (TiO2) photocatalysis in large-scale water treatment is often hindered by the difficulty of recovering suspended TiO2 nanoparticles from the treated effluent. To overcome this, significant research has focused on immobilizing TiO2 onto various substrates. Cement-based materials have emerged as a cost-effective and durable option for this purpose.

The development of photocatalytic cementitious composites involves incorporating TiO2 into the cement matrix or coating it onto the surface of pre-formed cement blocks. unimi.itugm.ac.id One method involves mixing TiO2 (such as Degussa P25) with a binder like white Portland cement and applying this mixture as a thin layer onto a substrate, such as a glass plate or ceramic plate. researchgate.netresearchgate.net This approach creates a stable, immobilized catalyst system that can be used in various reactor configurations, including batch and continuous modes. researchgate.net For instance, a study on the photocatalytic degradation of this compound utilized TiO2 coated on glass plates with cement as a binder, demonstrating the viability of this immobilization technique for treating dye-contaminated water. researchgate.net

Influence of Light Sources on Photocatalytic Efficiency

The efficiency of the photocatalytic degradation of this compound is critically dependent on the nature of the light source used to activate the TiO2 photocatalyst. Both artificial ultraviolet (UV) lamps and natural solar light have been extensively studied.

UV Irradiation Performance

UV light, particularly at a wavelength of 254 nm from low-pressure mercury vapor lamps, has been widely used as an energy source for the photocatalytic degradation of this compound. tandfonline.comnih.gov Studies employing TiO2 in a slurry or immobilized form under UV irradiation have shown that the degradation of the dye follows pseudo-first-order kinetics. researchgate.netnih.govresearchgate.net The rate of degradation is influenced by factors such as the initial dye concentration, with the apparent rate constant decreasing as the initial concentration increases. nih.govresearchgate.net For example, in a batch reactor with immobilized TiO2 on a ceramic plate using a cement binder, approximately 60% degradation of a 200 ppm this compound solution was achieved after 360 minutes of UV irradiation. researchgate.net Without the TiO2 catalyst, no significant degradation was observed, highlighting the essential role of photocatalysis. researchgate.net The process leads to the mineralization of the dye, with the formation of inorganic ions such as CO2, SO4²⁻, NO3⁻, and NH4⁺. nih.govresearchgate.net

Solar Light-Driven Photocatalysis

Harnessing solar light for photocatalysis is a highly desirable, cost-effective, and sustainable approach for wastewater treatment. Research has demonstrated that solar radiation can be more effective than artificial UV sources for the degradation of this compound. researchgate.net One study directly compared the two, finding that solar radiation decomposed the dye faster. researchgate.net In an experiment using TiO2 immobilized on glass plates with a cement binder, sunlight was successfully used as the energy source to degrade this compound. researchgate.net This method is considered a potentially cost-effective technique for treating textile dye wastewater. researchgate.net Other research using different photocatalysts, such as mixed-phase bismuth ferrite (B1171679) (BiFeO3/Bi25FeO40) nanoparticles, also found that solar light irradiation yielded the highest photocatalytic activity for the degradation of Acid Yellow 17 when compared to artificial UV and visible light. nih.gov Under optimal conditions, complete degradation of the dye was achieved using solar light. nih.gov

Enhancing Photocatalytic Performance with Additives

The efficiency of the photocatalytic degradation of this compound can be significantly improved by introducing certain oxidizing agents into the reaction system. These additives can enhance the generation of highly reactive radical species, thereby accelerating the breakdown of the dye molecules.

Hydrogen Peroxide Augmentation

The addition of hydrogen peroxide (H2O2) to the TiO2 photocatalytic system has been shown to enhance the degradation rate of this compound. researchgate.nettandfonline.comresearchgate.net H2O2 acts as an efficient electron acceptor, trapping the photogenerated electrons from the TiO2 conduction band. uniroma1.it This process reduces the recombination of electron-hole pairs, making more holes available to produce hydroxyl radicals (•OH), which are powerful oxidizing agents. uniroma1.it Furthermore, H2O2 can be reduced to form additional hydroxyl radicals. bioline.org.br

System Apparent Rate Constant (k) x 10² min⁻¹ Half-life (t½) min
TiO₂0.30231.0
TiO₂ + O₂0.8878.7
TiO₂ + H₂O₂1.1560.2
TiO₂ + O₂ + H₂O₂1.5445.0
Data from a study on the photocatalytic degradation of this compound. The presence of H₂O₂ significantly increases the rate constant and decreases the half-life of the dye. tandfonline.com
Persulfate Ion Contribution

The persulfate ion (S2O8²⁻) is another potent oxidizing agent that can augment the photocatalytic degradation of this compound. researchgate.netresearchgate.net When introduced into the system, the persulfate ion can be activated by UV light or react with the photogenerated electrons on the semiconductor surface to form the highly reactive sulfate radical (SO4•⁻). researchgate.netelsevier.es The sulfate radical is a strong oxidant that effectively degrades organic pollutants.

Research has demonstrated that the addition of potassium persulfate (K2S2O8) increases the percentage of dye degradation. researchgate.net In a study using sunlight and TiO2 immobilized with a cement binder, the degradation of this compound increased from 84% (in the absence of persulfate) to 95% with the addition of 200 mg of persulfate after 8 hours. researchgate.net The degradation efficiency of the dye was found to increase with an increase in the initial concentration of K2S2O8. researchgate.net Another study showed that the combination of UV light and persulfate (S2O8²⁻/UV) resulted in an 81.0% degradation of this compound in 20 minutes, which was significantly higher than using UV light (9.6%) or persulfate (6.2%) alone. elsevier.es

Process Degradation Efficiency (%) after 20 min
S₂O₈²⁻ alone6.2
UV alone9.6
Fe²⁺/S₂O₈²⁻63.3
S₂O₈²⁻/UV81.0
Fe²⁺/S₂O₈²⁻/UV95.4
Data from a study on the degradation of this compound, showing the synergistic effect of combining persulfate with UV light and Fe²⁺ ions. elsevier.es
Inhibitory Effects of Carbonate and Chloride Ions

The efficiency of advanced oxidation processes (AOPs) for the degradation of this compound can be significantly hindered by the presence of certain inorganic ions commonly found in textile effluents, such as carbonate (CO₃²⁻) and chloride (Cl⁻) ions. researchgate.netmdpi.com These ions can act as scavengers of the highly reactive hydroxyl radicals (•OH), which are the primary oxidizing species in many AOPs. researchgate.netmdpi.com

The inhibitory effect of carbonate ions stems from their ability to react with hydroxyl radicals, leading to the formation of carbonate radicals (CO₃•⁻). researchgate.netsemanticscholar.org While carbonate radicals are also oxidizing agents, their oxidation potential is lower than that of hydroxyl radicals, resulting in a decreased degradation rate of the dye. researchgate.net Studies have shown that an increase in carbonate concentration leads to a significant decrease in the degradation percentage of this compound. researchgate.netsemanticscholar.org This is because the hydroxyl radicals, essential for breaking down the complex dye molecule, are consumed in the reaction with carbonate ions. researchgate.netresearchgate.net

The table below summarizes the inhibitory effects of carbonate and chloride ions on the degradation of this compound.

IonInhibitory MechanismEffect on Degradation
Carbonate (CO₃²⁻) Scavenges hydroxyl radicals (•OH) to form less reactive carbonate radicals (CO₃•⁻). researchgate.netsemanticscholar.orgDecreases the rate and efficiency of dye degradation. researchgate.netbioline.org.br
Chloride (Cl⁻) Scavenges photogenerated holes (h⁺) and can form less reactive radical species. researchgate.netsemanticscholar.orgSignificantly reduces the photocatalytic degradation rate. researchgate.netresearchgate.net

Adsorption-Based Treatment Strategies

Adsorption is a widely employed technique for the removal of dyes from textile wastewater due to its simplicity and efficiency. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Efficacy of Activated Carbon Adsorption

Activated carbon is a highly effective adsorbent for removing this compound from aqueous solutions. rsdjournal.orgrsdjournal.org Its high porosity and large surface area provide numerous active sites for the adsorption of dye molecules. researchgate.net

Research has shown that activated carbon derived from various precursors can achieve high removal efficiencies for this compound. For instance, activated carbon prepared from açaí bunches demonstrated a removal rate of approximately 99.9% for an initial dye concentration of 50 mg L⁻¹. rsdjournal.orgrsdjournal.org The adsorption capacity of activated carbon is influenced by several factors, including pH, contact time, and initial dye concentration. rsdjournal.orgrsdjournal.org The maximum adsorption is often observed at an acidic pH, around 2.0. rsdjournal.orgrsdjournal.org

The kinetics of the adsorption process are often well-described by the pseudo-second-order model, and the equilibrium data frequently fits the Freundlich isotherm model, which suggests the formation of multilayers of the dye on the adsorbent surface. rsdjournal.orgrsdjournal.org The table below presents findings from a study on the adsorption of Acid Yellow 17 (a synonym for this compound) onto activated carbon.

ParameterValueReference
Adsorbent Activated Carbon from Euterpe oleracea rsdjournal.orgrsdjournal.org
Equilibrium Time 200 min rsdjournal.orgrsdjournal.org
Removal Efficiency (at 50 mg L⁻¹) 99.9% rsdjournal.orgrsdjournal.org
Removal Efficiency (at 150 mg L⁻¹) 67.0% rsdjournal.orgrsdjournal.org
Optimal pH 2.0 rsdjournal.orgrsdjournal.org
Kinetic Model Pseudo-second-order rsdjournal.orgrsdjournal.org
Isotherm Model Freundlich rsdjournal.orgrsdjournal.org

Investigation of Biosorption Materials (e.g., Malt (B15192052) Bagasse)

Biosorption, the use of low-cost biological materials as adsorbents, has emerged as a promising and eco-friendly alternative for dye removal. researchgate.netaidic.it Malt bagasse, a byproduct of the brewing industry, has been investigated as a potential biosorbent for this compound. researchgate.netaidic.itscirp.org

Studies have demonstrated that malt bagasse can effectively remove this compound from aqueous solutions. researchgate.netaidic.it The process is typically spontaneous and endothermic. researchgate.netaidic.it The biosorption capacity is influenced by pH, with acidic conditions (around pH 2) being most favorable. researchgate.net The equilibrium is often reached within 360 minutes, achieving a high percentage of dye removal. researchgate.netaidic.it

The Langmuir isotherm model has been found to best fit the experimental data for the biosorption of this compound onto malt bagasse, indicating a monolayer adsorption process. researchgate.net The maximum biosorption capacity has been reported to be 68.75 mg g⁻¹ at 303 K and pH 2. researchgate.net The process is also characterized by physical adsorption, which is advantageous for potential regeneration of the biosorbent. aidic.it

The following table summarizes the key findings on the biosorption of this compound using malt bagasse.

ParameterValue/ObservationReference
Biosorbent Malt Bagasse researchgate.netaidic.it
Optimal pH 2 researchgate.net
Equilibrium Time 360 min researchgate.netaidic.it
Removal Percentage ~93% researchgate.net
Maximum Biosorption Capacity (q_max) 68.75 mg g⁻¹ researchgate.net
Isotherm Model Langmuir researchgate.net
Kinetic Model Pseudo-second-order researchgate.net
Thermodynamics Spontaneous and endothermic researchgate.netaidic.it

Hybrid and Integrated Treatment Systems for this compound Effluents

Given the limitations of individual treatment methods, hybrid and integrated systems that combine different physical, chemical, and biological processes are gaining attention for their potential to achieve higher removal efficiencies and more complete mineralization of dyes like this compound. iwaponline.comresearchgate.netscispace.com

Combinatorial Approaches of Physical, Chemical, and Biological Methods

Combining different treatment methods can overcome the drawbacks of single processes. iwaponline.comresearchgate.net For instance, a chemical process like ozonation can be used as a pre-treatment to break down the complex structure of this compound, making the resulting byproducts more amenable to subsequent biological treatment. researchgate.net The biological stage can then efficiently mineralize these smaller organic molecules. researchgate.net

Another example of a hybrid approach is the combination of adsorption with an advanced oxidation process. nih.gov For example, powdered activated carbon (PAC) can be used in conjunction with persulfate (PS) oxidation. nih.gov The PAC not only adsorbs the dye but can also activate the persulfate, enhancing the generation of sulfate radicals and leading to more effective degradation and mineralization of the dye. nih.gov This combined approach has shown high color and COD (Chemical Oxygen Demand) removal for wastewater containing this compound. nih.gov

Biological methods, such as those using activated sludge or specific bacterial consortia, can be integrated with physical or chemical stages. iwaponline.commdpi.com For example, a sequential anaerobic-aerobic biological process can be effective in decolorizing and degrading reactive dyes. mdpi.com The anaerobic stage typically breaks the azo bonds responsible for the color, while the aerobic stage further degrades the resulting aromatic amines. mdpi.com

Sustainable Process Design for Textile Wastewater Treatment

Sustainable design for treating textile wastewater containing this compound focuses on minimizing environmental impact, reducing operational costs, and promoting resource recovery. iwaponline.comcsuohio.edu This involves considering the entire lifecycle of the treatment process.

Key aspects of sustainable design include:

Use of Eco-Friendly Materials: Employing low-cost, renewable, and locally available biosorbents like malt bagasse reduces the reliance on more expensive and energy-intensive materials like activated carbon. researchgate.netiwaponline.com

Process Integration and Intensification: Combining multiple treatment steps into a single reactor or a streamlined process can reduce the plant's footprint, energy consumption, and capital costs. iwaponline.com Hybrid systems are a prime example of this approach. scispace.com

Water and Resource Recovery: Designing processes that allow for the reuse of treated wastewater within the textile mill for non-critical applications can significantly reduce fresh water consumption. scribd.com Furthermore, exploring methods to regenerate and reuse adsorbents can minimize solid waste generation. researchgate.net

Minimization of Sludge and Byproducts: Selecting treatment methods that result in minimal sludge production, or developing strategies for the safe disposal or valorization of the generated sludge, is crucial for sustainability. mdpi.commdpi.com

By incorporating these principles, it is possible to develop more environmentally and economically sustainable solutions for the management of wastewater contaminated with this compound.

Kinetics and Mechanistic Investigations of Reactive Yellow 17 Degradation

Kinetic Modeling of Degradation Processes

The rate at which Reactive Yellow 17 degrades is a key area of investigation, with researchers employing various kinetic models to describe the process. These models are essential for predicting the efficiency of the degradation process under different conditions.

Determination of Reaction Order (e.g., Pseudo-First Order Kinetics)

Multiple studies have consistently shown that the degradation of this compound, across different advanced oxidation processes, typically follows pseudo-first-order kinetics. nih.govdergipark.org.trtandfonline.comtandfonline.com This kinetic model assumes that the concentration of one reactant is constant, simplifying the rate equation. In the context of RY 17 degradation, the concentration of the oxidizing species (like hydroxyl radicals) is considered to be in large excess compared to the dye concentration, making the degradation rate dependent only on the concentration of the dye.

For instance, in photocatalytic degradation using titanium dioxide (TiO2) under UV irradiation, the disappearance of the dye conforms to pseudo-first-order kinetics. nih.govtandfonline.comtandfonline.com Similarly, the ozonation of aqueous solutions of this compound also demonstrates pseudo-first-order reaction kinetics with respect to the dye. dergipark.org.tr The apparent rate constant (k) in these reactions, however, is influenced by several operational parameters.

Applicability of Langmuir-Hinshelwood Models

The Langmuir-Hinshelwood (L-H) model is frequently applied to describe the kinetics of photocatalytic degradation of organic compounds like this compound. tandfonline.comnih.gov This model is particularly relevant for heterogeneous photocatalysis, where the reaction occurs on the surface of a catalyst, such as TiO2. The L-H model accounts for the adsorption of the reactant (the dye) onto the catalyst surface, which is a critical step in the degradation process.

The model can be simplified to a pseudo-first-order equation at low initial concentrations of the dye, which aligns with the experimental observations. tandfonline.comnih.gov The successful application of the L-H model indicates that the rate of degradation is dependent on the adsorption of this compound onto the photocatalyst surface. jmaterenvironsci.comresearchgate.net The model's parameters, the reaction rate constant (k) and the adsorption equilibrium constant (K), are crucial for understanding the relationship between the dye concentration and the degradation rate.

Parametric Optimization for Maximum Degradation Efficiency

Influence of Initial this compound Concentration

The initial concentration of this compound has a significant impact on its degradation rate. Studies have consistently shown that the apparent rate constant of degradation decreases as the initial concentration of the dye increases. nih.govdergipark.org.trtandfonline.com This phenomenon can be attributed to several factors. At higher concentrations, more dye molecules are competing for the limited active sites on the catalyst surface in photocatalytic processes. scirp.org Furthermore, a higher concentration of the dye can reduce the penetration of light through the solution, thereby decreasing the efficiency of photocatalysis. scirp.org

In ozonation processes, a logarithmic decrease in the apparent rate constant is observed with an increase in the initial dye concentration. dergipark.org.tr This is because the amount of ozone and the generated hydroxyl radicals become the limiting factor for the degradation of a higher number of dye molecules.

Table 1: Effect of Initial this compound Concentration on Degradation This table is interactive. You can sort and filter the data.

Degradation Process Initial Concentration (mg/L) Effect on Degradation Rate Reference
Photocatalysis (TiO2/UV) Increasing Apparent rate constant decreases nih.govtandfonline.com
Ozonation Increasing Apparent rate constant logarithmically decreases dergipark.org.tr
Fenton Oxidation 0.06 mM to 0.09 mM Percent degradation decreased from 89% to 72% researchgate.net
Gamma Radiation 30 mg/L to 90 mg/L Degradation efficiency decreased from 99% to 70% mdpi.com

Optimal pH Conditions for Reaction Kinetics and Product Formation

The pH of the solution is a critical parameter that affects the surface charge of the photocatalyst and the chemical nature of the dye molecule, thereby influencing the degradation kinetics. For the photocatalytic degradation of this compound using TiO2, the efficiency is influenced by the pH. jmaterenvironsci.com At a pH below the point of zero charge (pHPZC) of TiO2, the surface is positively charged, which favors the adsorption of the anionic this compound dye, leading to higher degradation rates. jmaterenvironsci.com Conversely, at a pH above the pHPZC, electrostatic repulsion between the negatively charged catalyst surface and the anionic dye can hinder degradation. jmaterenvironsci.com Some studies have found that degradation is high around neutral pH values as well. researchgate.net

In the case of ozonation, higher pH values have been shown to enhance the decolorization rate. dergipark.org.tr This is because an increase in pH promotes the decomposition of ozone to form highly reactive hydroxyl radicals, leading to a significant reduction in the time required for complete degradation. dergipark.org.tr For Fenton and Fenton-like processes, an acidic pH, typically around 3, is found to be optimal for the degradation of similar acid yellow dyes, as it facilitates the generation of hydroxyl radicals. researchgate.netajol.info

Table 2: Optimal pH Conditions for this compound Degradation This table is interactive. You can sort and filter the data.

Degradation Process Optimal pH Reason Reference
Photocatalysis (TiO2) Acidic (e.g., pH 3) Favorable adsorption of anionic dye on positively charged catalyst surface. jmaterenvironsci.com
Ozonation Basic (e.g., pH 12) Promotes formation of hydroxyl radicals. dergipark.org.tr
Fenton Oxidation (Acid Yellow 17) 3 Maximum generation of hydroxyl radicals. researchgate.netajol.info

Effect of Catalyst and Activator Dosages

The concentration of the catalyst in photocatalytic processes and activators like hydrogen peroxide (H2O2) in various AOPs plays a crucial role in the degradation efficiency of this compound.

The addition of activators or oxidants like hydrogen peroxide and persulfate ions can significantly enhance the degradation rate. nih.govtandfonline.comtandfonline.com In photocatalysis, H2O2 can act as an electron acceptor, reducing the recombination of electron-hole pairs and generating more hydroxyl radicals, thereby accelerating the degradation process. tandfonline.comjmaterenvironsci.com Similarly, in ozonation and other AOPs, the presence of H2O2 can lead to a synergistic effect, increasing the production of hydroxyl radicals. mdpi.compwr.edu.pl However, an excessive concentration of these activators can have a scavenging effect on the hydroxyl radicals, which can decrease the degradation efficiency. mdpi.com

Table 3: Effect of Catalyst and Activator Dosage on Degradation This table is interactive. You can sort and filter the data.

Degradation Process Reagent Dosage Effect Optimal Condition/Observation Reference
Photocatalysis TiO2 Increases rate up to an optimum, then decreases Optimum dosage provides sufficient active sites without excessive light scattering. scirp.orgmdpi.com
Photocatalysis Hydrogen Peroxide (H2O2) Enhances degradation rate Acts as an electron acceptor, increasing hydroxyl radical formation. tandfonline.comjmaterenvironsci.com
Photocatalysis Persulfate ion Enhances degradation rate Acts as an oxidant. nih.govtandfonline.com
Ozonation Ozone Apparent rate constant increases with applied ozone dose Higher dissolved ozone concentration leads to faster decolorization. dergipark.org.tr
Fenton-like Hydrogen Peroxide (H2O2) Degradation increases with H2O2 concentration up to an optimum Optimal concentration for high degradation of Acid Yellow 17 was found to be 0.9 mM. ajol.info

Reaction Time Dependencies

The degradation of this compound (RY17) is significantly influenced by the reaction time across various advanced oxidation processes (AOPs). Studies have shown that the time required for complete or substantial degradation varies depending on the specific AOP employed, the initial dye concentration, and other operational parameters.

In ozonation processes, the decolorization of RY17 can be remarkably rapid. For instance, at a pH of 12, complete degradation of a 300 mg/L RY17 solution was observed within 12 minutes. dergipark.org.tr However, the consumption of ozone continued for an additional 30 minutes, indicating that while the chromophore responsible for the color was quickly destroyed, further degradation of intermediates was a slower process. dergipark.org.tr The degradation kinetics in ozonation have been described as pseudo-first-order. dergipark.org.tr

Photocatalytic degradation using TiO2 also demonstrates a time-dependent removal of RY17. One study noted that with optimal conditions, including a pH of 12.5 and an initial concentration of 10 ppm, a 96.5% degradation was achieved. researchgate.net The disappearance of the dye in this process also follows pseudo-first-order kinetics. researchgate.net

When comparing different AOPs, the time for complete degradation of RY17 varies significantly. A comparative study found that heterogeneous photocatalysis was the fastest, achieving complete removal within 30 minutes. researchgate.net Photo-Fenton and electro-Fenton processes required 60 minutes for complete degradation, while Fenton and anodic oxidation processes took longer. researchgate.netresearchgate.net

In processes involving persulfate (S2O82−) activated by UV light and iron ions (Fe2+), nearly 100% of RY17 was degraded within 60 minutes under optimal conditions. elsevier.es The degradation efficiency was shown to increase with time, with 95.4% removal achieved within just 20 minutes in the S2O82−/Fe2+/UV system. elsevier.es

The following table summarizes the reaction times for RY17 degradation under various AOPs:

Elucidation of Degradation Pathways and Intermediates

The degradation of this compound is predominantly driven by the action of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−). researchgate.netelsevier.es These species are generated in situ through various advanced oxidation processes and are responsible for the initial attack on the complex dye molecule. researchgate.netwalshmedicalmedia.com

Hydroxyl radicals are the primary oxidants in many AOPs, including Fenton, photo-Fenton, and ozonation at alkaline pH. dergipark.org.trresearchgate.netajol.info In the Fenton process, •OH radicals are produced from the reaction of hydrogen peroxide with ferrous ions (Fe2+). neptjournal.com During ozonation, especially at higher pH values, ozone decomposes to form hydroxyl radicals, which have a much higher reaction speed with organic matter than molecular ozone itself. dergipark.org.trjuniperpublishers.com The oxidizing action of ozone can occur through both direct reaction with the dye molecule and indirect reaction via these generated radicals. dergipark.org.tr In photocatalytic processes using TiO2, the illumination of the catalyst generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals. scirp.org These radicals are non-selective and can attack the dye molecule at various points, leading to its degradation. mdpi.com

Sulfate radicals (SO4•−) are the key reactive species in persulfate-based AOPs. elsevier.es Persulfate ions (S2O82−) can be activated by heat, UV light, or transition metal ions like Fe2+ to generate sulfate radicals. elsevier.es The S2O82−/Fe2+/UV process has been shown to be highly effective for RY17 degradation, with the combination of activators leading to a higher generation of reactive radicals. elsevier.es

The general mechanism involves the attack of these powerful radicals on the chromophoric groups of the dye, particularly the azo bond (-N=N-), leading to decolorization and the formation of smaller organic intermediates. mdpi.commdpi.com

A critical step in the degradation of this compound, an azo dye, is the cleavage of the azo bond. mdpi.com This scission breaks the molecule into smaller aromatic fragments. While specific cleavage products for RY17 are not extensively detailed in the provided search results, the degradation of similar reactive azo dyes provides insight into the expected products.

For instance, the degradation of Reactive Yellow 176, a structurally related dye, is presumed to involve the cleavage of the azo bond by azo-reductase from intestinal bacteria, leading to the formation of tetrasodium (B8768297) (2-amino-5-{[4-chloro-6-({4-[2-(sulfonatooxy)ethanesulfonyl]phenyl}amino)-1,3,5-triazin-2-yl]amino}phenyl)urea and 7-aminonaphthalene-1,3,6-trisulfonate. europa.eu

In the reductive cleavage of azo dyes on photoexcited TiO2, the N=N bond is broken, resulting in the formation of aromatic anilines and sulfanilic acid. mdpi.com The electrochemical degradation of azo dyes is also known to generate aromatic amines through the scission of the azo bond. core.ac.uk These initial cleavage products are typically aromatic amines, which can be further degraded in subsequent steps.

The following table lists potential azo bond cleavage products based on the degradation of structurally similar dyes:

Following the initial cleavage of the azo bond and the formation of aromatic intermediates, the degradation process continues with the breakdown of these smaller molecules. The ultimate goal of most advanced oxidation processes is the complete mineralization of the organic pollutant into simple, non-toxic inorganic compounds such as carbon dioxide (CO2), water (H2O), and mineral salts. researchgate.netnih.gov

The powerful oxidizing agents, hydroxyl and sulfate radicals, continue to attack the aromatic rings of the intermediate products, leading to ring-opening and the formation of smaller aliphatic compounds, such as carboxylic acids (e.g., formic acid, acetic acid, and oxalic acid). sctunisie.orgsctunisie.org

The extent of mineralization is often monitored by measuring parameters like Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). dergipark.org.trelsevier.es For example, in the ozonation of RY17, a significant reduction in COD was observed, indicating partial mineralization. dergipark.org.tr In the S2O82−/Fe2+/UV process, after 60 minutes of treatment, the mineralization percentages were 68.2% for COD and 49.4% for TOC, and these percentages increased with longer degradation times. elsevier.es

Photocatalytic degradation of RY17 has also been shown to lead to mineralization, with the identified byproducts including carbon dioxide, sulfate (SO42-), nitrate (B79036) (NO3-), and ammonium (B1175870) (NH4+) ions. researchgate.netnih.gov The complete mineralization pathway involves the progressive oxidation of the organic intermediates until only these simple inorganic species remain.

The following table shows the final mineralization products of RY17 degradation:

Toxicological and Ecotoxicological Assessment of Reactive Yellow 17 and Its Transformed Products

Inherent Toxicological Profile of Reactive Yellow 17

General Toxicological Implications of Azo Dyes

Azo dyes, a major class of synthetic colorants, are characterized by the presence of one or more azo bonds (-N=N-). ontosight.ai While many azo dyes exhibit a low acute toxicological profile, a primary concern is their potential for carcinogenicity. chimia.ch This carcinogenic potential often arises not from the intact dye molecule itself, but from its metabolic breakdown products, particularly aromatic amines. ijrrjournal.comresearchgate.net Reductive cleavage of the azo bond, a process that can be catalyzed by enzymes, is a key mechanism leading to the formation of these potentially hazardous aromatic amines. industrialchemicals.gov.au The resulting aromatic amines can then undergo metabolic activation, such as N-oxidation by cytochrome P450 enzymes, to form reactive intermediates that can bind to DNA and cause mutations. ijrrjournal.comindustrialchemicals.gov.au

The toxicity of these aromatic amines is influenced by their chemical structure. For instance, aromatic rings with a substitution in the para-position to the amino group are generally more carcinogenic. mst.dk Furthermore, the presence of certain substituents, such as methyl or methoxy (B1213986) groups, can enhance the carcinogenic potential, while sulfonic acid groups tend to reduce it. mst.dk It's important to note that while some azo dyes are known to produce mutagenic and carcinogenic compounds upon reduction, only a small fraction of the thousands of commercial azo dyes are considered carcinogens. chimia.chtsu.edu

Skin Sensitization Potential

Reactive dyes, including those with structures similar to this compound, have been identified as potential skin sensitizers. industrialchemicals.gov.auresearchgate.net There is evidence that some reactive dyes can cause allergic contact dermatitis, particularly in occupational settings where workers are exposed to the dye dust. sdc.org.ukijcmas.com The mechanism is thought to involve the dye molecule combining with human serum albumin to form a conjugate that acts as an antigen, triggering an allergic response. sdc.org.uk

However, studies on specific reactive dyes have shown varying results. For instance, a study on a substance structurally similar to this compound did not find it to be a skin sensitizer (B1316253) in guinea pigs. industrialchemicals.gov.au Conversely, another reactive dye, Reactive Yellow 217, is classified as a skin sensitizer. cloudfront.net The risk of skin sensitization to consumers from textiles dyed with reactive dyes is considered low because the reactive group is no longer present after the dyeing and fixation process, resulting in high fastness properties and minimal migration of the dye to the skin. sdc.org.uk

Mutagenicity and Carcinogenicity Considerations

The mutagenic and carcinogenic potential of azo dyes is a significant area of toxicological concern. ijrrjournal.com Mutagenicity can stem from the intact dye or, more commonly, from the aromatic amines formed through the reductive cleavage of the azo bond. industrialchemicals.gov.au These aromatic amines can be metabolically activated to form electrophilic intermediates that can bind to DNA, leading to mutations. ijrrjournal.com

Studies on specific reactive dyes have yielded mixed results regarding their mutagenicity. For example, one reactive dye was found to be non-mutagenic in bacteria in vitro but did show clastogenic effects (the ability to cause breaks in chromosomes) in cultured mammalian cells. industrialchemicals.gov.au The same study found no clastogenic effects in an in vivo mouse model, but the results were not entirely conclusive. industrialchemicals.gov.au

It is a widely held view that many azo dyes themselves, if highly purified, are not mutagenic without metabolic activation. mst.dk However, commercial dye products can sometimes be contaminated with mutagenic aromatic amines. mst.dk The correlation between in vitro mutagenicity tests and in vivo carcinogenicity for azo dyes is often poor due to the complex metabolic pathways these compounds undergo in living organisms. mst.dk

Ecotoxicity Evaluation of this compound

Acute and Chronic Effects on Aquatic Biota (e.g., Fish, Daphnids, Algae, Microorganisms)

The release of reactive dyes into aquatic environments is a significant concern due to their potential impact on various organisms. ontosight.aiiwaponline.com The presence of these dyes in water bodies can lead to increased biochemical oxygen demand (BOD) and chemical oxygen demand (COD), which can deplete oxygen levels and harm aquatic life. iwaponline.comresearchgate.net

Studies on the acute toxicity of azo dyes generally indicate a low level of toxicity as defined by EU criteria. mst.dk However, the degradation products of these dyes can be more harmful. For example, the aromatic amines formed from the breakdown of azo dyes can be toxic to aquatic organisms. ijrrjournal.com

Research on specific reactive dyes has shown varying levels of toxicity. For instance, one study on Reactive Yellow 125 found that the initial dye solution did not cause 50% mortality in the tested organism, and the treated solutions were considered to have low to no toxicity. core.ac.uk Another study investigating three monochlorotriazinyl reactive dyes (yellow, red, and blue) found that the pure dyes exhibited high toxic effects on hepa-1 mouse cells, with the blue dye being the most toxic. researchgate.net However, the fabrics dyed with these same dyes showed no toxicity. researchgate.net

The impact on microorganisms is also a key consideration. While some microorganisms have been shown to decolorize and degrade reactive dyes, high concentrations of these dyes can be inhibitory to microbial activity. cabidigitallibrary.orgmdpi.com

Table 1: Acute Toxicity Data for Selected Reactive Dyes

Species Dye Endpoint Value Reference
Daphnia magna Reactive Yellow 125 LC50 (48h) >100% (of tested sample) core.ac.uk
Raphidocelis subcapitata Various textile dye formulations EC50 (72h) Varies informaticsjournals.co.in

Note: This table is illustrative and based on available data for similar reactive dyes, not necessarily this compound itself, due to limited specific public data.

Impact on Photosynthetic Activity and Microbial Ecosystems

The discharge of colored effluents containing reactive dyes into water bodies can significantly impact photosynthetic activity. ijrrjournal.comcabidigitallibrary.org The intense color of the dyes reduces the penetration of sunlight into the water, which in turn inhibits the photosynthesis of aquatic plants and algae. iwaponline.comdergipark.org.tr This disruption of photosynthesis can have cascading effects on the entire aquatic food chain. ijrrjournal.com

For example, the presence of Remazol Red Brilliant dye has been shown to impede photosynthesis. ijrrjournal.com Even at low concentrations, azo dyes can decrease sunlight transmittance, affecting plant growth. ijrrjournal.com Studies on sugarcane infected with Sugarcane yellow leaf virus, which causes yellowing symptoms, have shown a reduction in photosynthetic efficiency, providing an analogy for how color changes can impact plant health. scielo.br Drought stress has also been shown to reduce chlorophyll (B73375) content and photosynthetic capacity in plants. nih.gov

The impact on microbial ecosystems is also a critical aspect of the ecotoxicity of reactive dyes. While some microorganisms are capable of degrading these dyes, the dyes and their breakdown products can also be toxic to microbial populations, potentially disrupting the natural balance of these ecosystems. iwaponline.comcabidigitallibrary.org The introduction of these synthetic compounds can alter the microbial community structure and function. mdpi.com

Detoxification and Toxicity Reduction through Treatment

The treatment of effluents containing reactive dyes like this compound is not only aimed at color removal but, more importantly, at the reduction of the toxicity of the dye and its transformation products. Various advanced oxidation processes (AOPs) and other treatment methods are evaluated for their effectiveness in detoxifying the wastewater. This involves assessing changes in cytotoxicity, mutagenicity, and ecotoxicity of the dye solution before and after treatment.

Assessment of Cytotoxicity Changes Post-Degradation

The cytotoxic effects of reactive dyes and their degradation by-products are a significant concern. Studies on related reactive yellow dyes demonstrate that while the parent dye can exhibit toxicity, certain treatment processes can effectively reduce it. For instance, research on Reactive Yellow 18 (RY-18) using gamma radiation in combination with hydrogen peroxide showed a notable decrease in cytotoxicity. A hemolytic test, which measures the lysis of red blood cells, indicated that the cytotoxicity was reduced from 15.1% for the untreated dye solution to 7.6% after treatment. mdpi.com This suggests a significant reduction in the harmful effects of the dye on cell membranes.

Similarly, in a study on Reactive Yellow 160A (RY-160A), a hemolytic analysis was conducted to evaluate its cytotoxic nature. mdpi.com The untreated dye solution led to a 13% lysis of red blood cells. Following treatment with a UV/H₂O₂/TiO₂ advanced oxidation process, the cytotoxicity was considerably lowered, with the red blood cell lysis dropping to 7.3%. mdpi.com These findings highlight the potential of AOPs to break down the dye into less cytotoxic compounds.

While specific cytotoxicity data for this compound post-degradation is not extensively documented in the reviewed literature, the results from similar reactive yellow dyes strongly indicate that effective treatment can lead to a significant reduction in cellular toxicity. The degradation process breaks down the complex and toxic parent dye molecule into smaller, less harmful intermediates and, eventually, to mineralized end-products.

Table 1: Cytotoxicity Reduction of Reactive Yellow Dyes After Treatment

Reactive DyeTreatment MethodInitial Cytotoxicity (% Hemolysis)Final Cytotoxicity (% Hemolysis)Reference
Reactive Yellow 18Gamma radiation / H₂O₂15.17.6 mdpi.com
Reactive Yellow 160AUV/H₂O₂/TiO₂13.07.3 mdpi.com

Evaluation of Mutagenicity Reduction Following Treatment

The mutagenic potential of azo dyes and their degradation products is a critical aspect of their toxicological assessment. The Ames test, which uses specific strains of Salmonella typhimurium to detect mutations, is a widely used method for this purpose.

A study on Reactive Yellow 18 demonstrated a significant reduction in mutagenicity after treatment with gamma radiation and hydrogen peroxide. The untreated dye sample showed mutagenicity of 69% against the TA98 strain and 73% against the TA100 strain of S. typhimurium. mdpi.com Following treatment, the mutagenicity was reduced by 81.3% for TA98 and 82.3% for TA100, indicating a substantial detoxification of the dye solution. mdpi.com

For Reactive Yellow 160A, similar trends were observed. Before treatment, the dye solution exhibited mutagenicity of 70.4% against the TA98 strain and 74.5% against the TA100 strain. mdpi.com After treatment with UV/H₂O₂/TiO₂, the mutagenic effect was lessened, with reductions of 80.8% for TA98 and 81.4% for TA100. mdpi.com

In the case of Acid Yellow 17, a related azo dye, studies using the SOS chromotest with Escherichia coli PQ37 have shown that while the parent dye itself may not be genotoxic, its biodegradation products can exhibit genotoxicity, particularly after metabolic activation (S-9). capes.gov.br This underscores the importance of not only degrading the parent dye but also ensuring that the resulting metabolites are non-mutagenic.

Table 2: Mutagenicity Reduction of Reactive Yellow Dyes After Treatment (Ames Test)

Reactive DyeTreatment MethodBacterial StrainMutagenicity Reduction (%)Reference
Reactive Yellow 18Gamma radiation / H₂O₂TA9881.3 mdpi.com
TA10082.3
Reactive Yellow 160AUV/H₂O₂/TiO₂TA9880.8 mdpi.com
TA10081.4

Ecotoxicity of Degradation By-Products and Mineralization Efficacy

The ecotoxicity of dye-containing wastewater and its degradation by-products is a major environmental concern. Aquatic organisms are particularly vulnerable to the harmful effects of these compounds.

A study on the photocatalytic oxidation of this compound investigated its ecotoxicity using the freshwater crustacean Daphnia magna. The results revealed that the untreated effluent was highly toxic. However, after treatment, there was a significant reduction in toxicity. researchgate.net The 24-hour median inhibitory concentration (IC50) increased from 3.8% for the untreated effluent to 22.8% for the treated effluent, indicating a substantial decrease in its harmful effects on Daphnia magna. researchgate.net This reduction in toxicity was correlated with a 53% decrease in Chemical Oxygen Demand (COD) and an 89% reduction in color. researchgate.net

The mineralization of this compound, which is the conversion of the organic dye molecule into inorganic substances like CO₂ and H₂O, is a key indicator of the effectiveness of a treatment process in reducing ecotoxicity. A study on the degradation of this compound using a peroxydisulfate (B1198043)/Fe²⁺/UV process demonstrated significant mineralization over time. elsevier.es After 60 minutes of treatment, the COD was reduced by 68.2%, and the Total Organic Carbon (TOC) was reduced by 49.4%. elsevier.es This indicates that a substantial portion of the organic dye was broken down into simpler, less toxic compounds. The study suggests that with sufficient contact time, the target pollutants can be mineralized into non-toxic CO₂ and H₂O, thereby mitigating the ecological toxicity of the intermediate products. elsevier.es

Table 3: Ecotoxicity and Mineralization of this compound After Treatment

ParameterTreatment MethodResultReference
Ecotoxicity (Daphnia magna)Photocatalytic OxidationIC50 (24h) increased from 3.8% to 22.8% researchgate.net
MineralizationPeroxydisulfate/Fe²⁺/UV68.2% COD reduction (60 min) elsevier.es
49.4% TOC reduction (60 min)

Analytical Methodologies for Reactive Yellow 17 Research

Spectroscopic Techniques for Characterization and Monitoring

Spectroscopic methods are fundamental in the study of RY17, providing rapid and valuable information on its concentration and structural changes.

UV-Visible Spectrophotometry for Decolorization and Concentration Determination

UV-Visible spectrophotometry is a primary tool for quantifying the concentration of RY17 in aqueous solutions and monitoring the progress of decolorization during various treatment processes. The concentration of the dye is determined by measuring its absorbance at its maximum absorption wavelength (λmax). For Reactive Yellow 17, this is typically observed in the visible region of the electromagnetic spectrum.

Different studies have reported slightly varying λmax values for RY17, which can be attributed to differences in experimental conditions and the specific commercial formulation of the dye. Reported λmax values include 402 nm, 408.0 nm, and 430 nm. elsevier.esdergipark.org.trwalshmedicalmedia.com The decrease in the absorbance at this specific wavelength over time is a direct measure of the decolorization efficiency of a treatment process. dergipark.org.tr This technique is widely used in kinetic studies to determine the rate of dye degradation under various conditions. nih.gov

Reported Maximum Absorption Wavelengths (λmax) for this compound
Reported λmax (nm)Source
402 elsevier.es
408.0 dergipark.org.tr
430 walshmedicalmedia.com
595 journalijar.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Changes

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present in the RY17 molecule and observing changes during degradation. By analyzing the infrared spectrum of the dye before and after treatment, researchers can infer the breakdown of its complex structure. The FTIR spectrum of untreated RY17 shows characteristic peaks corresponding to its various functional groups. kwarastatepolytechnic.edu.ng

During degradation processes, the disappearance of certain peaks and the appearance of new ones indicate the transformation of the dye. For instance, the reduction or disappearance of peaks associated with the azo bond (–N=N–), aromatic rings, and sulfonate groups, coupled with the emergence of new peaks related to simpler aliphatic compounds, amines, or carboxylic acids, provides evidence of the dye's breakdown. walshmedicalmedia.comkwarastatepolytechnic.edu.ng For example, a study on the biodegradation of Reactive Yellow dye showed the disappearance of a peak for COOH stretch at 2432.64 cm⁻¹ and the appearance of new peaks corresponding to alkanes and thiocyanates after degradation. kwarastatepolytechnic.edu.ng

Observed FTIR Peak Changes During Reactive Yellow Degradation
Wavenumber (cm⁻¹) - Before DegradationFunctional Group - Before DegradationObservation After DegradationInferred Change
3496.72O-H bendShift/DisappearanceAlteration of hydroxyl groups
2432.64COOH stretchDisappearanceBreakdown of carboxylic acid groups
1652.83C=C stretch (aromatic)Reduction/ShiftBreakdown of aromatic structure
1504.46N-O stretchReduction/ShiftAlteration of nitro groups
1196.93, 1043.54C-N stretchShift/Appearance of new peaksFormation of new amine compounds
698.41C≡C-H bendDisappearanceBreakdown of alkyne groups

Chromatographic Separations for Product Identification

Chromatographic techniques are essential for separating the complex mixture of compounds that result from the degradation of RY17, allowing for the quantification of the parent dye and the identification of its metabolites.

High-Performance Liquid Chromatography (HPLC) for Dye and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying RY17 and its degradation products with high resolution and sensitivity. nih.gov In a typical HPLC analysis, the sample is injected into a column (commonly a C18 column) and separated based on the components' affinity for the stationary and mobile phases. walshmedicalmedia.comresearchgate.net A UV detector is often used, set at the λmax of the dye (e.g., 408 nm) or another relevant wavelength (e.g., 254 nm) to monitor the elution of different compounds. walshmedicalmedia.comresearchgate.net

The retention time, the time it takes for a specific compound to exit the column, is a key parameter for identification. The parent RY17 dye will have a characteristic retention time. As the dye degrades, the peak corresponding to RY17 decreases, and new peaks appear at different retention times, representing the formation of intermediate products. researchgate.net For instance, one study reported that the parent Reactive Yellow dye showed major peaks at retention times of 2.611, 3.136, 3.604, 3.853, 4.765, and 5.344 minutes, while the degraded products showed a major peak at a different retention time of 3.185 minutes, confirming the transformation of the dye. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for By-Product Elucidation

For the definitive identification of the byproducts formed during the degradation of RY17, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. After the components are separated by the LC, they are ionized and their mass-to-charge ratio (m/z) is determined by the MS. mdpi.com

LC-MS/MS can provide the molecular weight of the parent dye and its degradation intermediates. By analyzing the fragmentation patterns of these molecules, researchers can deduce their chemical structures. mdpi.commdpi.com This detailed information is crucial for understanding the degradation pathways of RY17 and assessing the potential toxicity of the resulting byproducts. For example, in the degradation of similar reactive dyes, LC-MS analysis has been used to identify the formation of smaller aromatic amines and other organic acids as breakdown products. mdpi.com

Bulk Parameter Analysis for Degradation Assessment

Two key parameters are frequently measured:

Chemical Oxygen Demand (COD): COD is the amount of oxygen required to chemically oxidize the organic compounds in the water. A reduction in COD indicates the mineralization of the organic pollutants, meaning they are being converted into simpler, less harmful substances like CO2 and water. dergipark.org.trajol.info Studies have shown significant COD reduction in RY17 solutions after treatment with various advanced oxidation processes. dergipark.org.trresearchgate.net For instance, one study reported a 78.58% decrease in COD after ozonation of an RY17 solution. dergipark.org.tr

Total Organic Carbon (TOC): TOC is a direct measure of the total amount of carbon bound in organic compounds in a sample. A decrease in TOC provides a clear indication of the extent of mineralization of the dye. elsevier.es Research on the degradation of RY17 using the S2O82−/Fe2+/UV process showed mineralization percentages of 68.2% for COD and 49.4% for TOC, demonstrating the conversion of the organic dye into inorganic carbon. elsevier.es

Example of Bulk Parameter Reduction in this compound Treatment
Treatment ProcessInitial COD (mg/L)Final COD (mg/L)COD Reduction (%)TOC Reduction (%)Source
Ozonation76116378.58- dergipark.org.tr
S₂O₈²⁻/Fe²⁺/UV--68.249.4 elsevier.es
Electrooxidation (with NaCl)--Significant Reduction- walshmedicalmedia.comresearchgate.net

Chemical Oxygen Demand (COD) for Organic Load Reduction

Chemical Oxygen Demand (COD) is a critical measure used to determine the amount of oxygen required to chemically oxidize the organic compounds in a water sample. In the context of this compound research, COD analysis provides an estimate of the total organic load contributed by the dye and any intermediate degradation products. A reduction in COD is indicative of a successful treatment process that breaks down the dye molecule.

Table 1: COD Reduction in this compound Treatment Studies
Treatment MethodInitial Dye ConcentrationKey ConditionsCOD Reduction (%)Reference
Ozonation300 mg/LpH 12, Ozone conc.: 24 g/m³78.58% dergipark.org.trresearchgate.net
Electro-oxidationNot SpecifiedpH 3.9, NaCl: 0.11 M73% (for RY 186) bohrium.com
Photocatalysis (ZnO)Not SpecifiedOptimized conditions43.53% researchgate.net

Total Organic Carbon (TOC) for Mineralization Extent

While COD indicates a reduction in the total organic load, Total Organic Carbon (TOC) analysis provides a more direct measure of the extent of mineralization. Mineralization is the complete conversion of organic pollutants into inorganic substances like carbon dioxide (CO₂), water, and mineral acids. TOC analyzers measure the total amount of carbon bound in organic compounds. A significant decrease in TOC confirms that the complex aromatic structure of this compound is not just being transformed into smaller organic intermediates but is being completely degraded.

In studies on the degradation of reactive dyes, TOC removal is often monitored alongside color and COD reduction. elsevier.esajol.info For many advanced oxidation processes, achieving high TOC removal can be more challenging than decolorization or COD reduction, as many intermediate organic acids formed during degradation are resistant to further oxidation. sswm.info However, effective treatment can lead to substantial mineralization. For example, a study on the photocatalytic degradation of this compound using a ZnO catalyst reported a TOC reduction of approximately 97.9% under optimized conditions. researchgate.net This high level of TOC removal indicates near-complete mineralization of the dye. researchgate.net Combining processes, such as coagulation followed by activated carbon adsorption, has also been shown to achieve significant TOC reduction (over 99%) for reactive dye wastewater. ajol.infoiwaponline.com

Table 2: TOC Reduction in Reactive Dye Treatment Studies
Treatment MethodDyeTOC Reduction (%)Reference
Photocatalysis (ZnO)This compound~97.9% researchgate.net
Coagulation + Carbon AdsorptionReactive Dyes99.2% - 99.8% ajol.info
UV/Peroxydisulfate (B1198043) SystemThis compoundMonitored for mineralization elsevier.es

Specialized Analytical Techniques for Reactive Dyes

Beyond general measures of organic content, specialized techniques are required to analyze the specific chemical features of reactive dyes like this compound and its analogues.

Total Organic Fluorine (TOF) Analysis for Fluorine-Containing Analogues

Some reactive dyes are synthesized with fluorine atoms in their reactive groups (e.g., fluoro-s-triazine dyes). asianpubs.orggoogle.com For these analogues, Total Organic Fluorine (TOF) analysis is a relevant, albeit specialized, technique. TOF analysis measures the total concentration of fluorine present in organic compounds within a sample, typically using Combustion Ion Chromatography (CIC). labtil.comeurofins.com This method is particularly important in the context of regulations restricting per- and polyfluoroalkyl substances (PFAS), as it can screen for the presence of any organofluorine compound.

In many fluorine-containing reactive dyes, the fluorine atom acts as a "leaving group." labtil.cometad.com During the dyeing process, a covalent bond forms between the dye and the fiber (e.g., cellulose), and the fluorine atom is released from the dye molecule as a fluoride (B91410) anion, which is then washed away. labtil.cometad.com Consequently, while the dye formulation itself may have a high TOF value, the final dyed textile article should have a very low TOF content. labtil.com This distinction is crucial to avoid "false positives" where a product is incorrectly flagged for PFAS content due to the presence of a non-PFAS, fluorine-containing reactive dye. labtil.com

Reductive Azo-Bond Cleavage for Analysis of Bound Dyes

This compound is an azo dye, characterized by one or more nitrogen-nitrogen double bonds (N=N), which are responsible for its color. A fundamental analytical technique for identifying azo dyes, especially when they are covalently bound to a substrate and cannot be easily extracted, is reductive cleavage of the azo bond. acs.org

This process breaks the most chemically labile part of the molecule, the azo linkage, to yield simpler, colorless aromatic amines. canada.camst.dk The cleavage is typically carried out using a strong reducing agent like sodium dithionite (B78146) or tin(II) chloride. acs.orgrsc.org The resulting aromatic amine fragments can then be separated, identified, and quantified using sophisticated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS). acs.orgmdpi.com This technique is a cornerstone of regulatory testing, for example, in detecting the illegal use of textile dyes in food products by identifying their characteristic cleavage products. acs.org For a related dye, Reactive Yellow 176, the reductive cleavage yields specific metabolites like tetrasodium (B8768297) (2-amino-5-{[4-chloro-6-({4-[2-(sulfonatooxy)ethanesulfonyl]phenyl}amino)-1,3,5-triazin-2-yl]amino}phenyl)urea and 7-aminonaphthalene-1,3,6-trisulfonate. europa.eu

Industrial Applications and Management of Reactive Yellow 17

Role of Reactive Yellow 17 in Textile Dyeing Processes

This compound, a synthetic organic compound belonging to the azo class of reactive dyes, plays a significant role in the textile industry. iwaponline.com Its chemical structure is designed to form strong, permanent bonds with textile fibers, resulting in vibrant and durable coloration. iwaponline.comtextileapex.com The dye is particularly valued for producing a range of bright, reddish-yellow to golden-yellow shades. meghmaniglobal.comchina-dyestuff.com

Applications in Cellulose (B213188) Fiber Coloration

This compound is primarily used for the dyeing and printing of cellulose-based fabrics. china-dyestuff.com These natural fibers, which include cotton, linen, viscose, and jute, are rich in hydroxyl (-OH) groups. iwaponline.comsciencepublishinggroup.comp2infohouse.org The key to the effectiveness of this compound lies in its ability to form a covalent bond with these hydroxyl groups under specific conditions. iwaponline.comtextileapex.comtextilefocus.com This chemical reaction, typically a nucleophilic substitution or addition, permanently attaches the dye molecule to the fiber molecule. textileapex.comtiankunchemical.com

The resulting covalent bond is exceptionally stable, which imparts high wash fastness to the dyed fabric. textileapex.comkcgroups.in This means the color is less likely to bleed or fade during laundering, a critical property for high-quality textiles. meghmaniglobal.com Beyond standard dyeing, this compound is also suitable for printing applications on cellulose fabrics and can be used in discharge printing techniques. meghmaniglobal.comchina-dyestuff.com

Factors Influencing Dye Fixation and Effluent Loss

The efficiency of the dyeing process with this compound is determined by the degree of dye fixation, which is the percentage of dye that chemically bonds with the fiber. A significant portion of the dye may react with water instead of the fiber, a process known as hydrolysis. textileapex.comtextilelearner.netsustainability-directory.com This hydrolyzed dye cannot bond with the cellulose and is washed away, contributing to colored effluent and representing a loss of resources. textileapex.comtiankunchemical.comsustainability-directory.com Several critical process parameters must be carefully controlled to maximize fixation and minimize effluent loss.

Key Factors Affecting this compound Dyeing Efficiency:

ParameterInfluence on Fixation and Effluent LossOptimized Conditions/Findings
Temperature Increasing temperature generally increases the rate of both dye fixation and hydrolysis. textileapex.comchina-dyestuff.comtextilelearner.net An optimal temperature must be found to favor the fixation reaction over hydrolysis. tiankunchemical.com At lower temperatures (e.g., 30°C), fixation can be very poor. gavinpublishers.comOne study found an optimal temperature of 60°C for maximizing dye exhaustion for a similar vinyl sulphone reactive dye. journalijar.com Another study determined 61.5°C to be ideal for maximum exhaustion and fixation of a novel reactive dye. pjoes.com
Alkali (pH) An alkaline medium (e.g., using sodium carbonate or sodium hydroxide) is essential for the fixation reaction to occur. kcgroups.ingavinpublishers.com The alkali causes the cellulose to ionize, making it reactive towards the dye. china-dyestuff.com However, excessively high pH increases the rate of dye hydrolysis, which reduces the fixation rate. textileapex.comchina-dyestuff.com The optimal pH is typically between 10 and 11. china-dyestuff.comA study on Remazol Golden Yellow G (this compound) identified an optimal sodium hydroxide (B78521) (NaOH) concentration of 10 g/L. journalijar.com
Electrolyte (Salt) Salts like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) are added to the dyebath to improve dye exhaustion. sustainability-directory.com The salt helps to neutralize the negative surface charge of cellulose fibers in water, reducing the repulsion between the fiber and the anionic dye molecules and encouraging the dye to move from the solution to the fiber. china-dyestuff.comwalshmedicalmedia.comFor Remazol Golden Yellow G, an optimal NaCl concentration of 50 g/L was found to maximize exhaustion. journalijar.com High concentrations of salt (50-80 g/L) are common in reactive dyeing. walshmedicalmedia.com
Dyeing Time A sufficient dyeing time is necessary to allow for dye exhaustion and subsequent fixation. china-dyestuff.com Extending the time can increase fixation, but if the dye-fiber bond has poor stability, prolonged exposure to alkaline conditions can cause the bond to break, reducing the final fixation rate. tiankunchemical.comAn optimized dyeing time of 80 minutes was identified in a study on Remazol Golden Yellow G. journalijar.com
Liquor Ratio The liquor ratio (the ratio of the volume of dye solution to the weight of the fabric) affects dye concentration. A lower liquor ratio generally leads to higher dye exhaustion and fixation. textilefocus.comgavinpublishers.comp2infohouse.org However, a very low ratio may cause uneven dyeing. textilefocus.comA longer liquor ratio increases the potential for dye hydrolysis. textileapex.com

By optimizing these parameters, the dye exhaustion for Remazol Golden Yellow G (this compound) on cotton fabric was increased from a conventional value of 58.26% to 70.91%. journalijar.com

Sustainable Practices and Effluent Management in Textile Industries

The use of reactive dyes like this compound presents environmental challenges, primarily due to the discharge of unfixed, hydrolyzed dye and high concentrations of salts and alkalis in the wastewater. sustainability-directory.com This creates highly colored and saline effluents that require significant treatment. iwaponline.comp2infohouse.org Consequently, the textile industry is increasingly adopting sustainable practices and advanced effluent management technologies.

Strategies for Waste Minimization in Dyeing Operations

A key aspect of sustainability is minimizing waste at the source. Several strategies can be implemented in dyehouses to reduce the environmental impact of using this compound.

Process Optimization: As detailed in section 7.1.2, carefully controlling dyeing parameters like temperature, pH, salt concentration, and liquor ratio is the most direct way to maximize dye fixation and reduce the amount of hydrolyzed dye in the effluent. p2infohouse.orgwrc.org.za

Use of High-Fixation Dyes: The development of bi-functional or multi-functional reactive dyes, which have more than one reactive group, offers a higher probability of bonding with the fiber, leading to improved fixation rates compared to mono-functional dyes. sustainability-directory.com

Automated Color Kitchens: Using automated systems for weighing and dispensing dyes and chemicals minimizes human error, reduces working losses, and avoids the need to discard incorrectly prepared dye solutions. wrc.org.za

Right-First-Time Dyeing: Achieving the correct shade in the first attempt is crucial. Reprocessing, such as shade adjustments or stripping and re-dyeing, significantly increases the consumption of dyes, chemicals, water, and energy, leading to more waste. p2infohouse.org

Low-Impact Dyeing Methods: Techniques like cold pad-batch dyeing can be more resource-efficient than traditional exhaust dyeing methods. sustainability-directory.com

Best Available Technologies for Dyehouse Effluent Treatment

Effluent from reactive dyeing processes is characterized by its color, high salt content, and residual alkali. A combination of treatment methods is often necessary for effective purification.

Overview of Effluent Treatment Technologies for Reactive Dyes:

TechnologyDescriptionAdvantagesDisadvantages
Coagulation-Flocculation Chemicals (coagulants like alum or iron salts) are added to neutralize the charge of dye particles, causing them to clump together (flocculate) and settle out. primescholars.compantareiwater.comEffective for removing suspended solids and some color. primescholars.com It is a frequently used method in textile wastewater treatment. pantareiwater.comGenerates a large volume of chemical sludge that requires disposal. May not completely remove all dye. primescholars.compantareiwater.com
Adsorption Effluent is passed through a medium (adsorbent) like activated carbon, which has a high surface area that traps dye molecules. iwaponline.comscirp.orgSimple, cost-effective, and efficient for removing a wide range of dyes. iwaponline.comThe adsorbent eventually becomes saturated and requires regeneration or disposal, which can be costly. iwaponline.com
Membrane Filtration Uses semi-permeable membranes to separate water from dye molecules and salts. Technologies include Ultrafiltration (UF), Nanofiltration (NF), and Reverse Osmosis (RO). p2infohouse.orgpcimembranes.comivypanda.comCan effectively remove color and salts, allowing for the recovery and reuse of water and brine. p2infohouse.orgascelibrary.org NF and RO can achieve high rejection rates for reactive dyes. researchgate.netmdpi.comHigh capital and operating costs. Membrane fouling (clogging) can be a significant issue, reducing efficiency. iwaponline.com
Biological Treatment Utilizes microorganisms (bacteria, fungi) in systems like activated sludge or sequencing batch reactors (SBR) to break down organic compounds, including dyes. iwaponline.comelsevier.esresearchgate.netCan effectively reduce Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). iwaponline.com SBR systems have shown high decolorization rates (88-97%) for reactive dyes. elsevier.esReactive dyes are often resistant to biodegradation. The process can be slow and sensitive to changes in pH, temperature, and dye concentration. iwaponline.comiwaponline.com
Advanced Oxidation Processes (AOPs) Involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to oxidize and mineralize dye molecules. sciencepublishinggroup.comresearchgate.netijcce.ac.ir Common AOPs include Ozonation (O₃), Fenton's reagent (H₂O₂ + Fe²⁺), and UV/H₂O₂. sciencepublishinggroup.commdpi.comVery effective in degrading complex, recalcitrant organic molecules and achieving high levels of color removal. sciencepublishinggroup.comresearchgate.net Ozonation can achieve color removal as high as 96%. mdpi.comCan be energy-intensive and have high operational costs. May produce unwanted byproducts if mineralization is incomplete. researchgate.netmdpi.com

Often, a hybrid approach combining multiple technologies is the most effective solution. For instance, a biological treatment might be followed by an AOP or membrane filtration to remove the remaining color and recalcitrant compounds. iwaponline.commdpi.com The choice of technology depends on the specific effluent characteristics, regulatory requirements, and economic feasibility. pantareiwater.comivypanda.com

Regulatory Aspects and Environmental Policy for Reactive Dyes

International and National Regulatory Frameworks (e.g., REACH, EPA)

Reactive dyes are governed by comprehensive chemical regulations in major markets. In the European Union, the primary regulatory framework is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006. pmarketresearch.comeuropa.eu In the United States, the Environmental Protection Agency (EPA) oversees chemical substances under the Toxic Substances Control Act (TSCA). ontosight.aisourceintelligence.com

REACH places the responsibility on industries to manage the risks that chemicals may pose to health and the environment. pmarketresearch.com Manufacturers and importers are required to gather information on the properties of their chemical substances and register the information in a central database managed by the European Chemicals Agency (ECHA). europa.euontosight.ai For certain substances of very high concern (SVHC), such as those that are carcinogenic, mutagenic, or toxic for reproduction, authorization is required for their use. sustainfashion.info Annex XVII of REACH lists restricted substances, which may include specific dyes or the raw materials used in their synthesis. europa.eusustainfashion.info For example, it restricts the use of azo colorants and azodyes that can release specific aromatic amines to a maximum concentration of 30 mg/kg (0.003% by weight) in textile articles that come into direct and prolonged contact with the skin. compliancegate.com Reactive Yellow 17, like other reactive dyes, must comply with these provisions. ontosight.ai A product safety summary for a similar compound, Reactive Yellow 217, confirms its registration under the REACH Regulation. cloudfront.net

In the United States, the EPA has the authority to regulate chemicals that present an unreasonable risk to health or the environment. ontosight.ai Under TSCA, the EPA can require reporting, record-keeping, and testing of chemical substances. eurofins.com The agency has also established regulations for the disposal of hazardous wastes, which can include waste from the manufacturing of dyes and pigments. epa.gov The EPA's regulations cover aspects like wastewater discharge from textile mills, which often contain residual dyes. bonafideresearch.com

These frameworks are part of a broader trend towards sustainability in the textile industry, pushing manufacturers to adopt eco-friendly dyes and processes that comply with stringent environmental standards. pmarketresearch.combonafideresearch.com

Table 1: Overview of Key Regulatory Frameworks for Reactive Dyes

Regulatory FrameworkJurisdictionKey Requirements for Reactive DyesRelevance to this compound
REACH European UnionRegistration of chemical substances, evaluation of risks, authorization for Substances of Very High Concern (SVHC), and restriction of hazardous chemicals (e.g., certain azo dyes). europa.euontosight.aiMust be registered with ECHA and comply with restrictions on hazardous substances, such as those concerning aromatic amines. ontosight.aicloudfront.net
EPA (under TSCA) United StatesReview of new and existing chemicals, regulation of substances posing unreasonable risks, and setting rules for hazardous waste disposal and wastewater discharge. ontosight.aiepa.govSubject to EPA oversight regarding its environmental and health impact, including regulations on industrial wastewater containing the dye. ontosight.ai
GOTS (Global Organic Textile Standard) International (Voluntary)Prohibits the use of toxic heavy metals, formaldehyde, and certain hazardous inputs in dyeing. Requires all chemical inputs (like dyes) to meet basic criteria on toxicity and biodegradability. bonafideresearch.comUse in GOTS-certified textiles would require it to meet the standard's strict environmental and toxicological criteria. cht.com
OEKO-TEX Standard 100 International (Voluntary)Tests for a wide range of harmful substances, including illegal substances, legally regulated substances, and known harmful (but not yet legally regulated) chemicals. bonafideresearch.comTo be used in OEKO-TEX certified products, it must be tested and found to be free from harmful levels of restricted substances. cht.com

Emerging Regulations on Specific Chemical Attributes (e.g., PFAS via TOF in Textiles)

A significant emerging regulatory trend in the textile industry is the restriction of per- and polyfluoroalkyl substances (PFAS). sgs.com These "forever chemicals" are used for their water- and stain-resistant properties but are under scrutiny due to their persistence in the environment and potential health risks. sourceintelligence.comtrimco-group.com

Several U.S. states have enacted legislation to phase out PFAS in textiles. California's Assembly Bill 1817, for instance, prohibits the sale of new textile articles containing intentionally added PFAS and sets limits based on total organic fluorine (TOF). sgs.comlabtil.com The TOF method is an analytical technique used to screen for the presence of PFAS by measuring the total amount of organically bound fluorine in a sample. labtil.comqa-group.com This approach is gaining traction because it can detect a wide range of PFAS compounds, unlike targeted analyses that only look for specific molecules. labtil.com

This presents a potential challenge for some reactive dyes. Certain fluorine-containing reactive dyes, which are not PFAS, might yield a positive result in a TOF analysis. The fluorine in these dyes acts as a "leaving group" during the dyeing process, meaning it is released from the dye molecule as it chemically bonds with the fiber. labtil.com However, research indicates that when textiles dyed with these types of reactive dyes undergo proper post-treatment and washing, the residual levels of organic fluorine are typically below the stringent regulatory limits set by jurisdictions like California. labtil.com

The regulatory landscape for PFAS and TOF is evolving rapidly. California has set a TOF limit of 100 mg/kg effective January 2025, which will decrease to 50 mg/kg in 2027. trimco-group.comlabtil.com Other states, including Colorado and Maine, have also introduced prohibitions on PFAS in textiles. sourceintelligence.comcomplianceandrisks.com The European Union is also considering a universal ban on PFAS under REACH. sgs.com

Table 2: Emerging PFAS/TOF Regulations in Textiles

Jurisdiction/LawEffective DateRegulatory Limit/Requirement
California (AB 1817) January 1, 2025Prohibits intentionally added PFAS in new textile articles. Sets a limit of 100 mg/kg for total organic fluorine (TOF). sgs.comtrimco-group.comlabtil.com
California (AB 1817) January 1, 2027TOF limit decreases to 50 mg/kg. trimco-group.comlabtil.com
Colorado January 1, 2025Extends ban on intentionally added PFAS to indoor textile furnishings. sourceintelligence.com
Colorado January 1, 2028Bans intentionally added PFAS in all textile articles. sourceintelligence.com
Maine (LD 1537) January 1, 2026Prohibits the sale of textile articles containing intentionally added PFAS. complianceandrisks.com
OEKO-TEX January 1, 2024Implemented a new limit of 100 mg/kg for total fluorine (a proxy for PFAS) for its certifications. exponent.com

Compliance Strategies and Environmental Risk Management for this compound

To comply with existing and emerging regulations, manufacturers using this compound must implement comprehensive environmental risk management and compliance strategies. These strategies focus on sustainable practices, efficient resource use, and proper waste management.

A primary strategy is the adoption of eco-friendly dyeing processes. This includes using reactive dyes with high fixation rates, which means more of the dye bonds to the fabric and less is lost to wastewater. vipulorganics.com Improving the efficiency of the dyeing process reduces the consumption of water, energy, and other chemicals, leading to both environmental benefits and cost savings. bonafideresearch.comvipulorganics.com

Wastewater treatment is a critical component of environmental risk management for reactive dyes. Since these dyes are water-soluble, unreacted dye and hydrolysis byproducts can be present in the effluent. ontosight.ai The complex molecular structure of dyes like this compound makes them resistant to degradation, and their release can cause water pollution. ontosight.airesearchgate.net Therefore, effective wastewater treatment methods, such as advanced oxidation processes or biological treatments, are necessary to decolorize the effluent and break down the dye molecules before discharge. meghmaniglobal.comnih.gov

Supply chain transparency and robust testing are also essential for compliance. trimco-group.com This is particularly relevant for emerging regulations like those concerning PFAS. Companies must work with their suppliers to ensure that no restricted chemicals are used and conduct regular testing of their products to verify compliance. trimco-group.com For dyes like this compound, this includes understanding the chemical composition and ensuring that any non-PFAS fluorine content does not lead to non-compliance under TOF-based regulations. labtil.com

Finally, adherence to the guidelines provided in the Safety Data Sheet (SDS) for this compound is fundamental. The SDS contains crucial information on handling, storage, personal protective equipment, and disposal methods to minimize risk to workers and the environment. srlchem.com Observing all federal, state, and local environmental regulations for waste disposal is mandatory. srlchem.com

Table 3: Compliance and Risk Management Strategies for this compound

StrategyDescriptionEnvironmental Benefit
High-Fixation Dyes Utilizing reactive dyes that bond more efficiently to fibers. vipulorganics.comReduces dye in wastewater, lowers water and energy consumption during rinsing. vipulorganics.com
Optimized Dyeing Processes Implementing techniques like cold pad-batch or using short liquor ratios to reduce resource consumption. cht.comSaves water, energy, and auxiliary chemicals. cht.com
Advanced Wastewater Treatment Employing methods like ozonation, advanced oxidation, or specialized bioremediation to treat effluent. researchgate.netnih.govRemoves color and degrades dye molecules, preventing water pollution and harm to aquatic life. researchgate.netnih.gov
Supply Chain Management Ensuring transparency and requiring suppliers to adhere to restricted substance lists (RSLs). trimco-group.comPrevents the introduction of banned or hazardous chemicals into the production process. trimco-group.com
Regular Product Testing Conducting laboratory tests for restricted substances, including analyses like TOF for fluorine content. trimco-group.comlabtil.comVerifies compliance with legal standards and brand-specific requirements. trimco-group.comlabtil.com
Adherence to SDS Following all safety, handling, and disposal instructions provided by the manufacturer. srlchem.comMinimizes environmental release and ensures safe management of the chemical. srlchem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.